5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMQDRGVOOXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357246 | |
| Record name | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16381-50-3 | |
| Record name | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and analytical characterization, and also touches upon the potential biological significance of this class of molecules.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products.[1] The specific substitution pattern of an indole ring can significantly influence its pharmacological properties. This compound combines several key structural features: a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. The methoxy group is known to enhance the antioxidant properties of some indole compounds.[2] Methoxyindoles, such as melatonin, are recognized for their potent antioxidant and neuroprotective effects.[3][4] Derivatives of indole-2-carboxylic acid have been investigated for their neuroprotective activities, including the modulation of the NMDA receptor.[5][6] This guide outlines a robust synthetic route and detailed characterization methods for the title compound, providing a solid foundation for further research and development.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis, and concluding with the hydrolysis of the resulting ester.[7][8] The overall synthetic scheme is presented below.
References
- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide on 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, synthesis methodologies, and potential biological activities of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid. The information is compiled to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.
Core Physicochemical Properties
This compound is a substituted indole derivative. Indole-based structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.[1][2] The specific substitutions of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position define its chemical behavior and potential biological interactions.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 5-methoxy-3-methylindole-2-carboxylic acid | [3] |
| CAS Number | 16381-50-3 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Computed logP (XLogP3) | 2.2 | [3] |
| Solubility | Data not available | |
Synthesis Methodologies
The synthesis of substituted indole-2-carboxylic acids can be achieved through several established chemical routes. The selection of a specific pathway often depends on the availability of starting materials, desired scale, and overall yield.
The Fischer indole synthesis is a classic and versatile method for constructing the indole core.[5][6] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization. For the target compound, this would involve reacting 4-methoxyphenylhydrazine with a pyruvate derivative.
Protocol Overview:
-
Hydrazone Formation: Reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form the corresponding phenylhydrazone intermediate.
-
Rearrangement and Cyclization: The hydrazone undergoes a[7][7]-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia to form the indole ring.[5]
-
Hydrolysis: If an ester precursor is used to introduce the carboxylic acid functionality, a final hydrolysis step is required to yield the free carboxylic acid.
This sophisticated route offers a high-yield and scalable process for preparing 5-methoxy-1H-indole-2-carboxylic acid esters from malonate derivatives, which can be adapted for the target compound.[5][8]
Key Experimental Steps:
-
Azo Coupling: A diazonium salt (prepared from an appropriate aniline derivative) is coupled with a malonate derivative.
-
Japp–Klingemann Rearrangement: The resulting azo compound undergoes rearrangement to form a hydrazone.[5]
-
Fischer Indole Synthesis: The hydrazone is then cyclized under acidic conditions to form the indole-2-carboxylic acid ester.[5][8]
-
Final Hydrolysis: The ester is hydrolyzed to the final carboxylic acid product, typically using a base like sodium hydroxide followed by acidification.[5]
A patented alternative involves the use of inexpensive and readily available nitro-aromatic compounds.[5]
Protocol Overview:
-
Condensation: A substituted nitrotoluene is condensed with diethyl oxalate, often catalyzed by a mild base like ferrous hydroxide.
-
Reduction: The nitro group is then reduced to an amine, which spontaneously cyclizes to form the indole ring. Hydrazine hydrate is a common reducing agent for this step.[5]
-
Post-Reaction Processing: The process is noted for its mild conditions and simple workup procedures.[5]
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively documented in the available literature, the activity of closely related analogs provides valuable insights for drug development professionals. The 5-methoxyindole-2-carboxylic acid (MI2CA) scaffold is known for significant neuroprotective properties.[5][9]
Key Activities of Related Compounds:
-
Neuroprotection: Analogs have demonstrated protective effects in models of stroke and have shown potential in mitigating pathology related to Alzheimer's disease.[5][9]
-
Antioxidant Properties: These compounds can reduce oxidative stress in neuronal cells, a key factor in many neurodegenerative diseases.[5]
-
Enzyme Inhibition: A proposed mechanism of action involves the inhibition of enzymes like mitochondrial dihydrolipoamide dehydrogenase, which is crucial for cellular energy metabolism.[5] By modulating this enzyme's activity, the compound can confer neuroprotection.[5]
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the area of neuroprotection. While experimental data on this specific molecule is limited, established synthesis routes like the Fischer indole synthesis and malonate-derived processes provide clear pathways for its preparation. The documented biological activity of its close analogs strongly suggests that it is a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to explore its synthesis and biological profile to unlock its full potential.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Buy 5-Hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid [smolecule.com]
- 3. This compound | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 16381-50-3 [chemicalbook.com]
- 5. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 7. 5-METHOXYINDOLE-2-CARBOXYLIC ACID CAS#: 4382-54-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its chemical identity, commercial availability, synthetic protocols, and established applications in scientific research.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring an indole core structure. The presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position makes it a versatile building block for the synthesis of more complex molecules.
CAS Number: 16381-50-3[1]
Molecular Formula: C₁₁H₁₁NO₃[2]
Molecular Weight: 205.21 g/mol [2]
Appearance: Not explicitly stated in the search results, but typically a solid.
Storage: Recommended storage temperature is 2-8°C in a refrigerator.[2]
Shipping Conditions: Typically shipped under ambient conditions.[2]
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers. While pricing is often available upon request, the following table summarizes key information from several vendors to aid in procurement.
| Supplier | CAS Number | Purity | Available Quantities |
| Amerigo Scientific | 16381-50-3 | High quality | Not specified |
| BLDpharm | 16381-50-3 | Not specified | Not specified |
| Fluorochem | 16381-50-3 | 95% | 250mg, 1g, 5g[1] |
| Pharmaffiliates | 16381-50-3 | Highly pure | Not specified[2] |
| 2a biotech | 16381-50-3 | Not specified | Not specified |
Note: Purity and available quantities are subject to change and may vary between batches. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Synthetic Methodology: Fischer Indole Synthesis
The Fischer indole synthesis is a widely employed and versatile method for the preparation of indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a suitable starting material would be the phenylhydrazone derived from 4-methoxyphenylhydrazine and a pyruvate derivative.
General Experimental Protocol
The following is a generalized experimental protocol based on the Fischer indole synthesis of structurally similar compounds. This should be considered a template and may require optimization for specific laboratory conditions and scales.
Step 1: Formation of the Phenylhydrazone
-
Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of an appropriate pyruvate derivative (e.g., ethyl 2-oxobutanoate).
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis)
-
To the solution containing the phenylhydrazone, add a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) for several hours. The optimal temperature and reaction time should be determined experimentally.
-
Monitor the reaction for the formation of the indole product by TLC.
Step 3: Saponification of the Ester
-
Once the cyclization is complete, cool the reaction mixture to room temperature.
-
If the synthesis was performed with a pyruvate ester, the resulting indole-2-carboxylate ester needs to be hydrolyzed to the carboxylic acid.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours to effect the saponification.
Step 4: Work-up and Purification
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration and wash it with water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram: Synthetic Workflow via Fischer Indole Synthesis
Caption: A generalized workflow for the synthesis of the target molecule.
Applications in Research and Development
Indole derivatives are a prominent class of "privileged structures" in medicinal chemistry due to their prevalence in natural products and FDA-approved drugs. This compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in several key areas:
-
Oncology: Derivatives of this indole have been investigated as potential antitumor agents. The indole nucleus can be modified to target various enzymes and pathways crucial for cancer cell proliferation and survival.
-
Infectious Diseases: The functionalized indole core can be adapted to create novel antibacterial and antifungal agents. The ability to introduce diverse substituents allows for the exploration of new mechanisms to overcome drug resistance.
-
Central Nervous System (CNS) Disorders: Indole-based compounds have been explored for the treatment of conditions such as depression and neurodegenerative diseases. The structural versatility of this compound allows for the rational design of molecules that can interact with specific targets in the CNS.
Diagram: Logical Relationship of Research Applications
Caption: Key research areas leveraging the target molecule as a building block.
This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The information provided is intended to facilitate further research and development activities involving this compound.
References
The Diverse Biological Activities of 5-Methoxy Substituted Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. The introduction of a methoxy group at the 5-position of the indole ring has been shown to significantly influence the biological activity of these derivatives, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the multifaceted biological activities of 5-methoxy substituted indole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support ongoing research and drug development efforts.
Anticancer Activity
5-Methoxyindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse, with tubulin polymerization inhibition and kinase inhibition being the most prominent.
As Tubulin Polymerization Inhibitors
Several 5-methoxyindole derivatives disrupt microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
Quantitative Data: Anticancer Activity (Tubulin Inhibition)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | SK-OV-3 (Ovarian) | 0.00345 | [1] |
| NCI-H460 (Lung) | - | [1] | |
| DU-145 (Prostate) | - | [1] | |
| Tubulin Assembly | 1.1 | [1] | |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | [2] |
| MCF-7 (Breast) | - | [2] | |
| Tubulin Polymerization | 1.5 | [2] | |
| Indole-isatin hybrid 5o | Human Cancer Cell Lines | 1.69 | [3] |
| Indole-isatin hybrid 5w | Human Cancer Cell Lines | 1.91 | [3] |
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This fluorescence-based in vitro assay monitors the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
Pre-warmed 96-well plates
-
Microplate reader with fluorescence capabilities (37°C)
Procedure:
-
Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Add 5 µL of 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation/emission wavelengths for the fluorescent reporter.
-
Plot fluorescence intensity versus time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of fluorescence increase compared to the vehicle control.
Signaling Pathway: Disruption of Microtubule Dynamics
Mechanism of tubulin polymerization inhibition.
As Kinase Inhibitors
Certain 5-methoxyindole derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, these compounds can effectively halt tumor growth. A notable example is the inhibition of the c-Myc signaling pathway.
Signaling Pathway: Inhibition of c-Myc Signaling
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fischer Indole Synthesis of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1] Discovered in 1883 by Emil Fischer, this method remains a cornerstone of indole synthesis due to its broad applicability and the ready availability of starting materials.[1] The reaction is catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, or by Lewis acids like zinc chloride or boron trifluoride.[1]
The synthesis of this compound via this method involves the reaction of 4-methoxyphenylhydrazine with a suitable keto-acid or keto-ester, followed by cyclization.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement of the enamine occurs, leading to the formation of a di-imine intermediate.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the stable indole ring system.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the Fischer indole synthesis of related indole-2-carboxylic acids.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 |
| Ethanol | C₂H₅OH | 46.07 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |
| Sodium Hydroxide | NaOH | 40.00 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |
Procedure
Step 1: Formation of the Hydrazone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.46 g (0.1 mol) of 4-methoxyphenylhydrazine hydrochloride in 100 mL of ethanol.
-
To this solution, add 14.42 g (0.1 mol) of ethyl 2-methylacetoacetate.
-
Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The hydrazone may precipitate out of the solution.
Step 2: Fischer Indole Cyclization
-
To the crude hydrazone mixture from Step 1, slowly add 20 mL of concentrated sulfuric acid while cooling the flask in an ice bath to manage the exotherm.
-
After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice.
-
The crude ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 3: Hydrolysis of the Ester
-
Suspend the crude ester in a solution of 12 g (0.3 mol) of sodium hydroxide in 150 mL of water.
-
Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The this compound will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Quantitative Data
The following table summarizes the expected and reported data for the synthesis. Note that the overall yield can vary depending on the purity of the starting materials and the optimization of reaction conditions. A process for a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, reported an overall yield of 75-80%.[3]
| Parameter | Value |
| Starting Materials | |
| 4-Methoxyphenylhydrazine HCl | 0.1 mol |
| Ethyl 2-methylacetoacetate | 0.1 mol |
| Product | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molar Mass | 205.21 g/mol |
| Expected Yield | 60-75% (overall) |
| Melting Point | Data not available |
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, COOH), ~8.5 (s, 1H, NH), 6.8-7.3 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~165 (COOH), ~155 (C-O), ~135 (C-N), ~130, ~125, ~112, ~110, ~102 (Ar-C), ~55 (OCH₃), ~10 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1680 (C=O), ~1580, ~1480 (Ar C=C) |
Conclusion
The Fischer indole synthesis provides a reliable and effective route for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the acid-catalyzed cyclization and subsequent hydrolysis, high yields of the desired product can be achieved. This guide offers a robust starting point for researchers and professionals in the field of drug development to synthesize this and related indole derivatives for further investigation.
References
Spectroscopic and Synthetic Profile of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, a significant heterocyclic compound in the landscape of drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogues. This approach allows for a robust prediction of its spectroscopic properties, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is an indole derivative characterized by a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 16381-50-3 | [1] |
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the experimental data of the analogous compounds: 5-Methoxy-3-methyl-1H-indole and 5-Methoxy-1H-indole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target molecule are presented below.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would exhibit signals corresponding to the aromatic protons, the N-H proton of the indole ring, the methoxy and methyl group protons, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | > 12.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |
| NH | ~11.5 | Singlet (broad) | The indole N-H proton signal is typically broad. |
| Ar-H (C4-H) | ~7.2 | Doublet | |
| Ar-H (C6-H) | ~6.8 | Doublet of doublets | |
| Ar-H (C7-H) | ~7.0 | Doublet | |
| OCH₃ | ~3.8 | Singlet | |
| CH₃ | ~2.3 | Singlet |
Predictions are based on data from related compounds.[2][3]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~165 | Carboxylic acid carbonyl carbon. |
| C5 | ~154 | Aromatic carbon attached to the methoxy group. |
| C7a | ~132 | Aromatic carbon at the ring junction. |
| C3a | ~129 | Aromatic carbon at the ring junction. |
| C2 | ~128 | Carbon to which the carboxylic acid is attached. |
| C4 | ~112 | Aromatic carbon. |
| C6 | ~112 | Aromatic carbon. |
| C7 | ~101 | Aromatic carbon. |
| C3 | ~108 | Carbon to which the methyl group is attached. |
| OCH₃ | ~56 | Methoxy carbon. |
| CH₃ | ~10 | Methyl carbon. |
Predictions are based on data from related compounds.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H stretch (Indole) | ~3350 | Medium, sharp |
| C=O stretch (Carboxylic acid) | ~1680 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O stretch (Methoxy) | ~1250 | Strong |
Predictions are based on data from related compounds.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 205 | Molecular ion peak. |
| [M-COOH]⁺ | 160 | Loss of the carboxylic acid group. |
Predictions are based on the molecular weight of the target compound and fragmentation patterns of similar structures.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Analyze the sample using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthetic Pathway Visualization
The synthesis of this compound can be approached through various synthetic routes. The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles. A plausible workflow for the synthesis is outlined below.
Caption: Fischer Indole Synthesis workflow for the target compound.
This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. The predicted data serves as a valuable reference for the identification and characterization of this compound in various research and development settings. Experimental verification of this data is recommended for definitive structural confirmation.
References
- 1. This compound | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 4. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Crystal Structure of 5-Methoxyindole-2-Carboxylic Acid Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known polymorphs of 5-methoxyindole-2-carboxylic acid (MI2CA), a compound with significant neuroprotective potential. A critical aspect of pharmaceutical development is the thorough understanding of an active pharmaceutical ingredient's solid-state properties, as polymorphism can profoundly impact stability, solubility, and bioavailability. This document details the crystal structures, comparative data, and experimental methodologies for the characterization of two identified polymorphic forms of MI2CA.
Introduction to the Polymorphs of 5-Methoxyindole-2-Carboxylic Acid
Polymorphism is the ability of a solid material to exist in more than one crystal structure. To date, two polymorphs of 5-methoxyindole-2-carboxylic acid have been characterized in scientific literature, designated here as Polymorph 1 and Polymorph 2.[1] These polymorphs are differentiated by their distinct crystal packing and hydrogen bonding networks, which in turn can influence their physicochemical properties.[1]
The key structural difference lies in their hydrogen bonding. Polymorph 2 is characterized by the formation of cyclic dimers through O-H···O hydrogen bonds.[2][3][4] In contrast, Polymorph 1 features ribbons of two independent molecular chains connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds, without the presence of cyclic dimers.[2][3] Another distinguishing feature is the acceptor atom in the N-H···O hydrogen bond; in Polymorph 2, it is the oxygen of the methoxy group, whereas in Polymorph 1, it is the oxygen of the carboxylic group.[2][3]
Crystallographic Data Comparison
The primary distinction between Polymorph 1 and Polymorph 2 has been elucidated by single-crystal X-ray diffraction. A summary of their crystallographic data is presented below for direct comparison.[1]
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P21/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Molecules per Asymmetric Unit | 2 | 1 |
| Key Structural Motif | Ribbons of two independent molecular chains | Cyclic dimers |
Experimental Protocols
General Synthesis of 5-Methoxyindole-2-Carboxylic Acid: A general method for synthesizing 5-methoxyindole-2-carboxylic acid involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent, followed by quenching with carbon dioxide. The crude product is then purified by column chromatography and crystallized from a suitable solvent system, such as petroleum ether/ethyl acetate, to yield the solid product.[1]
Preparation of Polymorph 1: Detailed crystallization conditions specifically for the isolation of Polymorph 1 are not explicitly provided in the surveyed literature.[1] However, it is the initially reported form and can likely be obtained through standard crystallization protocols for indole carboxylic acids.[1]
Preparation of Polymorph 2: The crystals of Polymorph 2 were reportedly discovered serendipitously during an attempt to synthesize a cobalt(III) complex.[1] The following protocol was reported:
-
Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.[1]
-
Stir and heat the mixture for 15 minutes at 45 °C.[1]
-
Add 0.5 mmol of 5-methoxyindole-2-carboxylic acid (commercially available from Sigma-Aldrich).[1]
-
Crystals of Polymorph 2 emerge from this reaction mixture.[1]
Single-Crystal X-ray Diffraction: Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a low temperature.[1] The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]
Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples were prepared as KBr pellets.[1] Analysis of the infrared spectra confirms the conclusions drawn from X-ray diffraction studies and reveals differences between the IR spectra of the two polymorphs.[2][3][4] For instance, in the IR spectrum of Polymorph 1, a sharp band at 3336 cm⁻¹ was observed, while a similar band was seen at 3342 cm⁻¹ for Polymorph 2, both assigned to the N-H stretching vibration involved in intermolecular N–H⋯O hydrogen bonds.[2][3]
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the isolation and characterization of the MI2CA polymorphs.
Conclusion
The existence of at least two polymorphic forms of 5-methoxyindole-2-carboxylic acid underscores the importance of comprehensive solid-state characterization in the development of this therapeutic agent.[1] The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2, confirmed by X-ray diffraction and IR spectroscopy, may result in different physicochemical properties.[1] Further investigations are necessary to fully elucidate the comparative solubility, stability, and other performance-related characteristics of these polymorphs to ensure the selection of the optimal solid form for pharmaceutical applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Biological Significance of 5-Methoxy-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-methoxy-1H-indole-2-carboxylic acid represent a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the primary synthetic routes to this core structure, namely the Fischer indole synthesis and the Japp-Klingemann reaction. Detailed experimental protocols for these syntheses are provided, along with tabulated quantitative data for key intermediates and final products. Furthermore, this guide elucidates the molecular mechanisms underlying the biological activities of these derivatives, with a focus on their neuroprotective effects via the Nrf2 signaling pathway and their hypoglycemic properties through the inhibition of gluconeogenesis. Visual diagrams of these pathways and experimental workflows are included to facilitate a comprehensive understanding of the synthesis and biological applications of this important class of molecules.
Introduction
Indole-2-carboxylic acid and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 5-methoxy substituted analogue, 5-methoxy-1H-indole-2-carboxylic acid (MICA), has garnered particular interest as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives have shown promise in the development of treatments for neurological disorders and metabolic diseases.[2][3] This guide serves as a comprehensive resource for researchers engaged in the synthesis and evaluation of these compounds, providing detailed methodologies and insights into their mechanisms of action.
Synthetic Methodologies
The synthesis of 5-methoxy-1H-indole-2-carboxylic acid and its esters is primarily achieved through two classical methods: the Fischer indole synthesis and a route involving the Japp-Klingemann reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound.[5] For the synthesis of ethyl 5-methoxy-1H-indole-2-carboxylate, 4-methoxyphenylhydrazine and ethyl pyruvate are common starting materials.
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of ethyl pyruvate.
-
Acid Catalysis: To the mixture, add a catalytic amount of a Brønsted or Lewis acid, such as hydrochloric acid, sulfuric acid, or zinc chloride.[6]
-
Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Workup and Purification: After completion, cool the reaction mixture and neutralize the acid. The product is then typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Japp-Klingemann Reaction Route
An alternative and efficient route to 5-methoxy-1H-indole-2-carboxylic acid esters involves the Japp-Klingemann reaction.[1] This reaction synthesizes a hydrazone from an aryl diazonium salt and a β-keto-ester or β-keto-acid.[8] The resulting hydrazone can then be cyclized under acidic conditions, similar to the Fischer indole synthesis, to yield the desired indole.
-
Diazotization: Prepare a solution of 4-methoxyaniline in aqueous hydrochloric acid and cool it to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Azo Coupling (Japp-Klingemann Reaction): In a separate flask, dissolve a β-keto-ester, such as ethyl 2-methylacetoacetate, in ethanol and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the β-keto-ester solution while maintaining the low temperature and a slightly basic pH with the addition of a base like sodium acetate.[9]
-
Hydrazone Formation and Cyclization: The resulting azo compound is then treated with a strong acid (e.g., a mixture of acetic acid and hydrochloric acid) and heated to induce rearrangement and cyclization to the indole.[9]
-
Workup and Purification: The workup and purification follow a similar procedure to the Fischer indole synthesis, involving extraction and chromatography or recrystallization.
Hydrolysis of the Ester
To obtain the final 5-methoxy-1H-indole-2-carboxylic acid, the corresponding ethyl or methyl ester is hydrolyzed.
-
Saponification: Dissolve the ethyl 5-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and water. Add an excess of a strong base, such as potassium hydroxide or sodium hydroxide.[10]
-
Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated 5-methoxy-1H-indole-2-carboxylic acid is then collected by filtration, washed with cold water, and dried.[10]
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid and its ethyl ester.
| Compound | Synthetic Route | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | Fischer Indole Synthesis | 93-99 | 140.5-142.0 | [11] |
| 5-methoxy-1H-indole-2-carboxylic acid | Hydrolysis of Ethyl Ester | 95 | 203-204 | [10] |
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |
| 5-methoxy-1H-indole-2-carboxylic acid | 11.74 (s, 1H, NH), 7.65 (d, 1H), 7.46 (d, 1H), 7.24 (dd, 1H), 7.11 (s, 1H), 7.06 (dd, 1H), 3.77 (s, 3H, OCH₃) | 163.3, 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.9, 107.7 | 3300-2500 (O-H), 3350 (N-H), 1680 (C=O) |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | 11.63 (s, 1H, NH), 7.42 (d, 1H), 7.10 (d, 1H), 7.04 (s, 1H), 6.82 (dd, 1H), 4.29 (q, 2H), 3.76 (s, 3H), 1.32 (t, 3H) | 161.9, 154.2, 137.0, 128.2, 127.8, 121.2, 112.9, 102.5, 101.9, 60.5, 55.2, 14.4 | 3310 (N-H), 1690 (C=O), 1250 (C-O) |
Biological Activities and Signaling Pathways
Derivatives of 5-methoxy-1H-indole-2-carboxylic acid exhibit notable biological activities, primarily as neuroprotective and hypoglycemic agents.
Neuroprotective Effects via Nrf2 Signaling
MICA has been shown to confer neuroprotection against ischemic stroke injury.[11] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[13] Oxidative stress or electrophilic compounds, including potentially MICA or its metabolites, can induce a conformational change in Keap1, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[14] This results in an enhanced cellular defense against oxidative stress.
Hypoglycemic Effects via Inhibition of Gluconeogenesis
MICA has been identified as a potent hypoglycemic agent that acts by inhibiting gluconeogenesis in the liver.[3] Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids. MICA has been shown to inhibit key enzymes in this pathway.[15] This inhibition leads to a decrease in hepatic glucose production, thereby lowering blood glucose levels.
Experimental Workflows
The following diagrams illustrate the overall workflows for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.
Conclusion
The derivatives of 5-methoxy-1H-indole-2-carboxylic acid continue to be a fertile ground for drug discovery and development. The synthetic routes outlined in this guide, particularly the Fischer indole synthesis and the Japp-Klingemann reaction, provide reliable and scalable methods for accessing this important molecular scaffold. A thorough understanding of the underlying mechanisms of their biological activities, such as the activation of the Nrf2 pathway for neuroprotection and the inhibition of gluconeogenesis for hypoglycemic effects, is crucial for the rational design of novel therapeutic agents. This technical guide provides a foundational resource for researchers to build upon in their efforts to develop new and effective treatments for a range of human diseases.
References
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-methoxyindole-2-carboxylic acid on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of action of hypoglycemic agents. I. Inhibition of gluconeogenesis by quinaldic acid and 5-methoxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Methoxyindole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole, a naturally occurring compound and a key metabolite in the tryptophan pathway, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to endogenous signaling molecules like serotonin and melatonin provides a foundation for its diverse biological activities.[3][4] This technical guide delves into the core therapeutic targets of 5-methoxyindole and its derivatives, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development in this promising area. The versatility of the 5-methoxyindole scaffold makes it a valuable building block in the synthesis of novel therapeutic agents for a range of conditions, including neurological disorders, inflammatory diseases, and cancer.[3][5]
Core Therapeutic Targets and Mechanisms of Action
Research has identified several key biological targets and pathways through which 5-methoxyindole compounds exert their effects. These include serotonin receptors, inflammatory signaling cascades, nuclear receptors, and pathways regulating cell proliferation.
Serotonin Receptor Modulation
5-Methoxyindole and its derivatives have been shown to interact with various serotonin (5-HT) receptors, playing a role in neurotransmission and related physiological processes.[5]
-
5-HT3 Receptors: 5-Methoxyindole has been identified as a potential agonist at 5-HT3 receptors.[1][6] It exhibits partial agonism at the 5-HT3A receptor and dual agonist/inverse agonist activity at the 5-HT3B receptor subtype.[3][7] The 5-HT3 receptor is a ligand-gated ion channel; its activation leads to a rapid influx of cations, causing neuronal depolarization.[8] This can trigger downstream signaling events, including the activation of CaMKII and ERK1/2 pathways.[8]
-
5-HT4 Receptors: Derivatives of 5-methoxytryptamine have demonstrated agonist properties at the 5-HT4 receptor, which is involved in gastrointestinal motility.[9][10]
While direct, high-affinity binding data for 5-methoxyindole at these receptors is still emerging, the established interactions of related compounds provide a strong rationale for its investigation as a modulator of the serotonergic system.
Anti-inflammatory Activity
A significant area of therapeutic interest for 5-methoxyindole derivatives, particularly 5-methoxytryptophan (5-MTP), is their anti-inflammatory potential.[1]
-
Inhibition of NF-κB and p38 MAPK Signaling: 5-MTP has been shown to suppress inflammation by inhibiting the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway.[1][11] This leads to a downstream reduction in the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2).[1] The activation of p300 histone acetyltransferase (HAT), a transcriptional coactivator of NF-κB, is also blocked by 5-MTP.[11]
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
5-Methoxyindole has been suggested as a potential endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating metabolism and inflammation.[1][6] The activation of PPARγ is generally associated with anti-inflammatory effects, further supporting the therapeutic potential of 5-methoxyindole compounds in inflammatory conditions.
Antiproliferative and Anticancer Effects
Derivatives of 5-methoxyindole have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting their potential as leads for novel cancer chemotherapeutics.[12]
-
Cell Cycle Arrest and Rb Protein Inhibition: Certain 5-methoxyindole-isatin hybrids have been shown to induce a lengthening of the G1 phase of the cell cycle and a reduction in the S and G2/M phases.[12] A key mechanism identified is the significant, dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein.[12]
Quantitative Data Summary
The following tables summarize the available quantitative data for the bioactivity of 5-methoxyindole derivatives and related compounds.
Table 1: Antiproliferative Activity of 5-Methoxyindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5o (indole-isatin hybrid) | Human cancer cell lines | 1.69 | Sunitinib | 8.11 |
| 5w (indole-isatin hybrid) | Human cancer cell lines | 1.91 | Sunitinib | 8.11 |
| 5o (indole-isatin hybrid) | NCI-H69AR (resistant) | 10.4 | - | - |
| Data sourced from a study on the antiproliferative activity of 5-methoxyindole tethered C-5 functionalized isatins.[12] |
Table 2: Comparative Binding Affinities of Known 5-HT3 Receptor Ligands
| Compound | Receptor Subtype | Ki (nM) |
| Palonosetron | Human 5-HT3 | 0.04 |
| Cilansetron | Human 5-HT3 | 0.19 |
| Granisetron | Human 5-HT3 | 0.89 |
| Ondansetron | Human 5-HT3 | 2.5 |
| This data provides a comparative context for the binding affinities of well-characterized 5-HT3 receptor antagonists, as specific quantitative data for 5-methoxyindole is not readily available.[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by 5-methoxyindole compounds.
Caption: 5-HT3 Receptor Signaling Pathway.[8]
Caption: Anti-inflammatory signaling of 5-Methoxytryptophan.[1][11]
Caption: Antiproliferative mechanism of 5-methoxyindole derivatives.[12]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.[8]
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT3 Receptors
This protocol is used to determine the binding affinity of a test compound, such as 5-methoxyindole, to the 5-HT3 receptor.[8]
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[8]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, such as [³H]Granisetron.[8]
-
Test Compound: 5-Methoxyindole, prepared in a range of concentrations.[8]
-
Reference Compound: A known high-affinity unlabeled 5-HT3 receptor antagonist (e.g., Granisetron) to determine non-specific binding.[8]
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) with appropriate salts (e.g., 154 mM NaCl).[8]
-
Wash Buffer: Ice-cold assay buffer.[8]
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.[8]
-
Scintillation Cocktail and Counter. [8]
2. Procedure:
-
Incubation: In a multi-well plate, combine the receptor source, radioligand, and either the test compound, reference compound, or buffer. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (from wells with the reference compound) from the total binding (from wells with buffer only).[8]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.[8]
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[8]
Quantification of 5-Methoxyindole in Plasma by LC-MS
This protocol provides a general framework for the quantification of 5-methoxyindole in biological samples.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-5-methoxyindole).[1]
-
Vortex for 1 minute to precipitate proteins.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Method:
-
A detailed protocol for LC-MS/MS method performance for indole compounds in biological matrices would include parameters such as linearity (R²), lower limit of quantification, intra- and inter-assay precision (%CV), and recovery, which are typically expected to be >0.99, around 1.25 ng/mL, <15%, and >75% respectively.[13]
Conclusion
5-Methoxyindole and its derivatives represent a promising class of compounds with a diverse pharmacological profile.[1] Their ability to modulate key therapeutic targets such as serotonin receptors, inflammatory pathways, and cell cycle regulators underscores their potential in the development of new treatments for a variety of diseases.[1][5][12] The information and protocols provided in this guide offer a foundational resource for researchers to further explore the therapeutic applications of this versatile indole scaffold. Future investigations should focus on elucidating the precise binding affinities and functional activities of 5-methoxyindole at its various targets to fully realize its pharmacological potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Neuroprotection Assays Using 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal damage is oxidative stress. Consequently, the identification of novel neuroprotective agents that can mitigate oxidative damage is a critical area of research.
Indole derivatives have shown promise as neuroprotective agents. Notably, 5-methoxy-1H-indole-2-carboxylic acid (MICA), a structurally related compound to the topic of these notes, has demonstrated significant neuroprotective effects. MICA is reported to confer neuroprotection by inhibiting mitochondrial dihydrolipoamide dehydrogenase (DLDH) and activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][2] This pathway modulation leads to decreased oxidative stress, reduced cell death, and preserved mitochondrial function.[1][2][3]
This document provides detailed protocols to assess the potential neuroprotective effects of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid , a methylated analog of MICA. The addition of a methyl group at the C3 position of the indole ring may influence its biological activity. The following assays are designed to evaluate its efficacy in an in vitro model of glutamate-induced oxidative stress in the HT-22 hippocampal neuronal cell line.
Proposed Mechanism of Action (Based on 5-methoxy-1H-indole-2-carboxylic acid)
The proposed neuroprotective mechanism of action for this compound is extrapolated from its parent compound, MICA. The primary target is believed to be the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). Inhibition of DLDH is thought to trigger a mild oxidative stress that leads to the activation of the Nrf2 signaling pathway. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant and cytoprotective genes, thereby preconditioning the neurons to resist more severe oxidative insults.
References
Application Notes and Protocols for In Vitro Evaluation of 5-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of 5-methoxyindole derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. The following sections outline experimental procedures for assessing their anticancer, neuroprotective, and antimicrobial properties, along with methods for investigating their interactions with specific molecular targets.
Anticancer Activity Evaluation
The anticancer potential of 5-methoxyindole derivatives can be assessed through their ability to inhibit cancer cell proliferation and viability. A standard method for this is the MTT assay.
Protocol: Cell Viability MTT Assay
This protocol determines the concentration of a 5-methoxyindole derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).[1]
Materials:
-
5-methoxyindole derivative of interest
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[1]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment:
-
Prepare a stock solution of the 5-methoxyindole derivative in DMSO.[1]
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[1]
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]
Data Presentation: In Vitro Cytotoxicity of 5-Methoxyindole Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast Cancer) | MTT Assay | 4.7 | [1] |
| Indolequinone derivative | V79-379A | Cytotoxicity Assay | Potency varied (up to 300x difference based on substitution) | [1] |
| Compound 3g (6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole) | MCF-7 (Breast Cancer) | Antiproliferative Assay | 2.94 ± 0.56 | [2] |
| Compound 3g | MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | 1.61 ± 0.004 | [2] |
| Compound 3g | A549 (Lung Cancer) | Antiproliferative Assay | 6.30 ± 0.30 | [2] |
| Compound 3g | HeLa (Cervical Cancer) | Antiproliferative Assay | 6.10 ± 0.31 | [2] |
| Compound 3g | A375 (Melanoma) | Antiproliferative Assay | 0.57 ± 0.01 | [2] |
| Compound 3g | B16-F10 (Melanoma) | Antiproliferative Assay | 1.69 ± 0.41 | [2] |
| Compound 36 (OXi8006 analogue) | SK-OV-3 (Ovarian) | Cytotoxicity Assay | Potent | [3] |
| Compound 36 | NCI-H460 (Lung) | Cytotoxicity Assay | Potent | [3] |
| Compound 36 | DU-145 (Prostate) | Cytotoxicity Assay | Potent | [3] |
Neuroprotective Effects Assessment
The neuroprotective potential of 5-methoxyindole derivatives can be evaluated by their ability to protect neuronal cells from oxidative stress-induced cell death.
Protocol: Neuroprotection Assay against H₂O₂-Induced Cytotoxicity
This protocol assesses the ability of 5-methoxyindole derivatives to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from cytotoxicity induced by hydrogen peroxide (H₂O₂), a common oxidative stressor.[4]
Materials:
-
5-methoxyindole derivative of interest
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (0.5 mg/mL)[4]
-
Isopropanol/HCl solution (0.1 M)[4]
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells (5 x 10⁴ cells/well) in 96-well plates and allow them to adhere.[4]
-
Compound Treatment and Oxidative Stress Induction:
-
MTT Assay:
-
Absorbance Measurement: Measure the absorbance to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with the 5-methoxyindole derivative and H₂O₂ to cells treated with H₂O₂ alone to determine the neuroprotective effect.[4]
Antimicrobial Activity Screening
The antimicrobial properties of 5-methoxyindole derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Protocol: Microbroth Dilution Assay for MIC Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]
Materials:
-
5-methoxyindole derivative of interest
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)[6]
-
Mueller-Hinton Broth (MHB)
-
96-well U-bottom plates[5]
-
Bacterial inoculum standardized to a specific concentration (e.g., 10⁵ CFU/mL)[5]
-
Incubator
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 5-methoxyindole derivative in the 96-well plate using MHB. A wide range of concentrations should be tested (e.g., 0.0019 µg/mL to 256 µg/mL).[5]
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of 10⁵ CFU/mL.[5]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Antimicrobial Activity of 5-Methoxyindole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Halo substituted indole dihydropyrimidines (3a-d) | Escherichia coli, Pseudomonas aeruginosa | 100 | [6] |
| Halo substituted indole dihydropyrimidines (6a-d) | Escherichia coli, Pseudomonas aeruginosa | 50 | [6] |
| Halo substituted indole dihydropyrimidines (6e-h) | Escherichia coli, Pseudomonas aeruginosa | 75 | [6] |
Target-Based Assays: Enzyme Inhibition and Receptor Binding
To understand the mechanism of action, specific target-based assays are crucial.
Protocol: Enzyme Inhibition Assay
This generalized protocol can be adapted to assess the inhibitory effect of 5-methoxyindole derivatives on specific enzymes.[7]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
5-methoxyindole derivative (inhibitor)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Solution Preparation: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare serial dilutions of the inhibitor.[7]
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well, followed by different concentrations of the inhibitor. Include a control well with no inhibitor. Incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[7]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[7]
-
Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the substrate and product (e.g., change in absorbance or fluorescence).[7]
-
Data Analysis: Determine the IC50 value of the inhibitor.
Protocol: Radioligand Binding Assay for Serotonin Receptors
This protocol determines the binding affinity (Ki) of 5-methoxyindole derivatives for specific serotonin receptor subtypes.[8]
Materials:
-
Cell membranes from cells expressing the serotonin receptor subtype of interest (e.g., 5-HT₂ₐ)[8]
-
Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ)[8]
-
5-methoxyindole derivative
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the 5-methoxyindole derivative in the assay buffer.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the 5-methoxyindole derivative that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity of Related Indole Compounds
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT | 5-HT2A | 18-fold reduction with Ser3.36(159) -> Ala mutation | [1] |
| R-125I-DOI (5-HT2 agonist) | 5-HT2 | 1.26 | [1] |
| Geissoschizine methyl ether | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 | Partial agonist/antagonist activity | [1] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Radioligand Receptor Binding Assay.
Signaling Pathway Diagram
Caption: Simplified 5-HT3 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Methoxy-Indole-2-Carboxylic Acid Analogs in Alzheimer's Disease Models
A-2354 | Revision 1.0
For Research Use Only
Disclaimer: The following application notes and protocols are based on published research for 5-Methoxy-1H-indole-2-carboxylic acid (MICA) and its derivatives. Direct experimental data for 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid in Alzheimer's disease models is not currently available in the reviewed literature. The provided information serves as a scientific guide and starting point for researchers investigating the therapeutic potential of this class of compounds.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic dysfunction, oxidative stress, neuroinflammation, and the aggregation of amyloid-beta (Aβ) plaques.[1] The complexity of AD necessitates the development of multi-target-directed ligands. Indole-based compounds, particularly derivatives of 5-methoxy-1H-indole-2-carboxylic acid (MICA), have emerged as promising candidates due to their potent neuroprotective, antioxidant, and enzyme-inhibitory activities.[1][2]
This document provides a summary of the application of MICA and its arylhydrazone derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO), in preclinical models relevant to Alzheimer's disease. The data herein is intended to guide researchers in designing and executing experiments to evaluate similar compounds, such as this compound.
Compound Profile: 5-Methoxy-1H-indole-2-carboxylic acid (MICA) and its Derivatives
MICA has been identified as a neuroprotective agent, primarily studied in the context of ischemic stroke, with a mechanism of action highly relevant to AD.[3] It is a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), an enzyme whose inhibition can lead to the activation of the Nrf2 signaling pathway.[3] This pathway is a key regulator of cellular antioxidant responses.
Arylhydrazone derivatives of MICA, such as 5MeO, have been specifically investigated in AD models and exhibit a multi-target profile, including potent antioxidant effects and inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in both Parkinson's and Alzheimer's disease.[1][4]
Mechanism of Action & Signaling Pathways
The neuroprotective effects of MICA and its derivatives are attributed to their ability to modulate key signaling pathways involved in cellular stress and survival.
-
MICA: Primarily acts by inhibiting DLDH, which in turn upregulates the Nrf2 signaling pathway. This leads to the expression of antioxidant enzymes like NAD(P)H:ubiquinone oxidoreductase-1 (NQO1), ultimately reducing oxidative stress and cell death.[3]
-
5MeO Derivative: Exhibits a broader mechanism, including direct antioxidant activity (suppressing lipid peroxidation) and inhibition of MAO-B.[4] MAO-B inhibition can prevent the breakdown of neurotransmitters and reduce the generation of reactive oxygen species.
Caption: Signaling pathway of 5-Methoxy-1H-indole-2-carboxylic acid (MICA).
References
- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxyindole-2-carboxylic Acid: A Promising Agent for Mitigating Oxidative Stress
Application Notes and Protocols for Researchers
Introduction
5-Methoxyindole-2-carboxylic acid (MICA) is a small molecule that has demonstrated significant potential in reducing oxidative stress, a key pathological factor in a range of diseases, including neurodegenerative disorders and ischemic injury.[1][2][3][4] MICA's primary mechanism of action involves the reversible inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a critical enzyme in cellular metabolism.[1][5][6] This inhibition triggers a cascade of protective cellular responses, most notably the activation of the Nrf2 signaling pathway, a master regulator of antioxidant defense. These application notes provide a comprehensive overview of MICA's role in combating oxidative stress and offer detailed protocols for researchers to investigate its effects.
Mechanism of Action
MICA exerts its antioxidant effects primarily through the modulation of the Nrf2 signaling pathway. By inhibiting DLDH, MICA initiates a signaling cascade that leads to the translocation of Nrf2 into the nucleus.[1][5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][5] The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to lipids, proteins, and DNA. This ultimately contributes to decreased apoptosis and increased cell survival, particularly under conditions of ischemic stress.[1][5]
Signaling Pathway Diagram
Caption: Signaling pathway of MICA in reducing oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of MICA on key biomarkers of oxidative stress and antioxidant response, as reported in a study by Wu et al. (2017). The data was obtained from rat brain tissue following 4 weeks of dietary MICA administration and subsequent transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke.[1]
Table 1: Effect of MICA on Enzyme Activity and Nrf2 Translocation
| Parameter | Control Group | MICA-Treated Group | Percentage Change |
| DLDH Activity (arbitrary units) | 1.00 ± 0.05 | 0.75 ± 0.04 | ↓ 25% |
| NQO1 Activity (nmol/min/mg protein) | 150 ± 12 | 225 ± 18 | ↑ 50% |
| Nuclear Nrf2 Content (arbitrary units) | 1.00 ± 0.10 | 1.80 ± 0.15 | ↑ 80% |
Data are presented as mean ± SEM.
Table 2: Effect of MICA on Oxidative Stress Markers
| Parameter | Control Group | MICA-Treated Group | Percentage Change |
| Hydrogen Peroxide (H₂O₂) Content (µmol/g tissue) | 5.2 ± 0.4 | 3.1 ± 0.3 | ↓ 40% |
| Protein Carbonyls (nmol/mg protein) | 2.5 ± 0.2 | 1.5 ± 0.1 | ↓ 40% |
| Lipid Peroxidation (MDA, nmol/mg protein) | 1.8 ± 0.15 | 1.1 ± 0.1 | ↓ 39% |
Data are presented as mean ± SEM. MDA: Malondialdehyde.
Experimental Protocols
The following are detailed protocols for key experiments to assess the role of MICA in reducing oxidative stress.
Experimental Workflow
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. Assay for NAD(P)H Quinone Oxidoreductase (NQO1) Activity [bio-protocol.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.as.uky.edu [chem.as.uky.edu]
Application Notes and Protocols for In Vivo Studies of 5-Methoxy-1H-indole-2-carboxylic acid (MICA) in Rats
Note: To date, specific in vivo studies in rats using 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid have not been identified in the reviewed scientific literature. The following application notes and protocols are based on studies conducted with the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MICA) , which has shown significant neuroprotective effects in rat models of ischemic stroke. This information is provided as a scientifically relevant proxy for researchers interested in the in vivo evaluation of this class of compounds.
Application Notes
5-Methoxy-1H-indole-2-carboxylic acid (MICA) has been identified as a promising agent for neuroprotection, particularly in the context of cerebral ischemic injury.[1][2][3] In vivo studies in rats have demonstrated its ability to confer a preconditioning effect, reducing the extent of brain damage following an induced stroke.[1][3] The primary mechanism of action is believed to be the reversible inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[1][4][5] This inhibition triggers a cascade of cellular events, including the upregulation of antioxidant defenses through the Nrf2 signaling pathway, ultimately leading to reduced oxidative stress and cell death.[1][6]
Key Applications:
-
Neuroprotection Studies: MICA is a valuable tool for investigating neuroprotective strategies in rodent models of ischemic stroke.
-
Mitochondrial Function Research: As a DLDH inhibitor, MICA can be used to study the role of this enzyme in cellular metabolism and oxidative stress.[1][5][6]
-
Caloric Restriction Mimetic Research: The inhibition of DLDH by MICA has been proposed as a potential mechanism to mimic the beneficial physiological effects of caloric restriction.[4]
-
Antioxidant Pathway Investigation: MICA serves as an effective agent to study the activation of the Nrf2 signaling pathway and the upregulation of downstream antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1).[1][6]
Quantitative Data Summary
The neuroprotective effects of MICA in rat models of transient middle cerebral artery occlusion (tMCAO) have been quantified in several studies. The data consistently show a significant reduction in infarct volume in MICA-treated animals compared to controls.
| Administration Route | Dosage | Duration | Model | Key Finding | Reference |
| Intraperitoneal (IP) | 100 mg/kg | 7 days (daily) | 1h ischemia / 24h reperfusion (tMCAO) | Significant reduction in infarct volume | [1] |
| Dietary Intake | 0.33% MICA in diet | 4 weeks | 1h ischemia / 24h reperfusion (tMCAO) | Significant reduction in infarct volume | [1][7] |
| Intraperitoneal (IP) | 100 mg/kg | Single dose at reperfusion | 1h ischemia / 24h reperfusion (tMCAO) | Reduced brain infarction volume (postconditioning) |
Experimental Protocols
Protocol for MICA Administration in Rats
This protocol describes two common methods of MICA administration for neuroprotection studies: dietary intake for preconditioning and intraperitoneal injection for both pre- and postconditioning.
Materials:
-
5-methoxy-1H-indole-2-carboxylic acid (MICA)
-
Vehicle (e.g., saline, appropriate solvent for IP injection)
-
Standard rat chow
-
Gavage needles (for oral administration if not in diet)
-
Syringes and needles for IP injection
Procedure for Dietary Administration (Preconditioning):
-
Prepare a custom diet containing 0.33% MICA mixed into standard rat chow.[7]
-
House rats individually and provide them with the MICA-supplemented diet ad libitum for 4 weeks.[7]
-
A control group should receive the standard chow without MICA.
-
Monitor food intake and body weight throughout the administration period.[7]
-
After the 4-week period, the rats are ready for the induction of ischemic stroke.
Procedure for Intraperitoneal Injection:
-
Prepare a sterile solution of MICA in a suitable vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
-
For preconditioning studies, administer MICA via IP injection daily for 7 consecutive days prior to the stroke surgery.[1]
-
For postconditioning studies, administer a single IP injection of MICA at the onset of reperfusion following the ischemic period.
-
Administer an equivalent volume of the vehicle to the control group.
Protocol for Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used method to induce focal cerebral ischemia.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Monofilament suture (e.g., 4-0 nylon) with a rounded tip
-
Heating pad to maintain body temperature
-
Sutures for closing incisions
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8]
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the monofilament suture.
-
Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 17-20 mm from the carotid bifurcation.[8]
-
After 1 hour of occlusion, withdraw the filament to allow for reperfusion.[1]
-
Close the incisions and allow the animal to recover.
Protocol for Infarct Volume Assessment
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the extent of brain infarction.
Materials:
-
2% TTC solution in saline
-
Brain matrix for slicing
-
Formaldehyde solution (10%)
-
Digital scanner or camera
-
Image analysis software
Procedure:
-
At 24 hours post-reperfusion, euthanize the rat and carefully remove the brain.[8]
-
Slice the brain into 2-mm coronal sections using a brain matrix.[8]
-
Immerse the slices in a 2% TTC solution at 37°C for 15-20 minutes.[8] Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in a 10% formaldehyde solution.
-
Digitally scan or photograph the slices.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema, and express it as a percentage of the total hemispheric volume.
Visualization of Pathways and Workflows
Experimental Workflow Diagram
Caption: Experimental workflow for MICA neuroprotection study in a rat tMCAO model.
Proposed Signaling Pathway for MICA-Induced Neuroprotection
Caption: Proposed mechanism of MICA-induced neuroprotection via DLDH inhibition.
References
- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating MAO-B Inhibition by Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme primarily located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1][2][3] Dysregulation of MAO-B activity has been implicated in the pathophysiology of various neurodegenerative disorders, most notably Parkinson's disease.[4][5][6] Consequently, the inhibition of MAO-B represents a key therapeutic strategy to increase synaptic dopamine levels and alleviate disease symptoms.[6][7] Indole derivatives have emerged as a promising class of molecules for the development of potent and selective MAO-B inhibitors.[4][5][8][9]
These application notes provide a comprehensive protocol for the in vitro evaluation of indole derivatives as potential MAO-B inhibitors. The described fluorometric assay offers a sensitive and high-throughput method to determine the inhibitory potency of test compounds.
Data Presentation: Inhibitory Activity of Indole Derivatives against MAO-B
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of representative indole-based inhibitors against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the compound's preference for inhibiting MAO-B. A higher SI value signifies greater selectivity for MAO-B.
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Mode of Inhibition | Reference |
| Novel Indole-based Derivatives | |||||
| Compound 8a | MAO-B | 0.02 | >3649 | Competitive | [6] |
| MAO-A | >73 | [6] | |||
| Compound 8b | MAO-B | 0.03 | >3278 | Competitive | [6] |
| MAO-A | >98 | [6] | |||
| Compound 7b | MAO-B | 0.33 | >305 | Not Specified | [6] |
| MAO-A | >100 | [6] | |||
| Compound 8e | MAO-B | 0.45 | >220 | Not Specified | [6] |
| MAO-A | >99 | [6] | |||
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 (Ki) | 99 | Not Specified | [4] |
| Control Compounds | |||||
| Selegiline | MAO-B | ~0.0068 | High | Irreversible | [7] |
| Rasagiline | MAO-B | Not Specified | >50 | Irreversible | [5][6] |
| Clorgyline | MAO-A | ~0.0016 | Low | Irreversible | [7] |
Experimental Protocols
In Vitro Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits and published literature.[1][7][10][11] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[1][7]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme[12]
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[12]
-
Developer Solution
-
Fluorescent Probe (e.g., OxiRed™ Probe or GenieRed Probe)[7][10]
-
Indole derivative test compounds
-
Positive Control Inhibitor (e.g., Selegiline)[10]
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplates with clear bottoms[12]
-
Fluorescence microplate reader capable of excitation at ~535 nm and emission at ~587 nm[7][10]
2. Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a 100 mM potassium phosphate buffer solution and adjust the pH to 7.4. Store at 4°C.
-
MAO-B Enzyme Working Solution: Reconstitute the lyophilized enzyme in MAO-B Assay Buffer to the recommended concentration. Prepare this solution fresh on the day of the experiment and keep it on ice.[10][11]
-
Indole Derivative Solutions: Prepare stock solutions of the indole derivatives in a suitable solvent, such as DMSO. Serially dilute the stock solutions with MAO-B Assay Buffer to obtain a range of test concentrations. The final solvent concentration in the assay should not exceed a level that affects enzyme activity (typically ≤1-2%).
-
Positive Control Solution: Prepare a working solution of Selegiline in MAO-B Assay Buffer.
-
MAO-B Substrate Solution: Prepare a working solution of the MAO-B substrate (e.g., kynuramine) in the assay buffer.
-
Detection Mix: Prepare a mixture of the Developer and Fluorescent Probe in MAO-B Assay Buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Compound Addition: To the wells of a 96-well black microplate, add 10 µL of the serially diluted indole derivative solutions or the positive control inhibitor. For the enzyme control (100% activity) and blank wells, add 10 µL of MAO-B Assay Buffer containing the same concentration of vehicle (e.g., DMSO) as the compound wells.
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to each well containing the test compounds, positive control, and enzyme control. Do not add the enzyme to the blank wells.
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.[6][12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the MAO-B Substrate Solution to all wells, including the blank wells.
-
Incubation: Incubate the plate for 20-60 minutes at 37°C.[6][12] The optimal incubation time may need to be determined empirically.
-
Reaction Termination (Optional): The reaction can be stopped by adding a strong base, such as 2 N NaOH.[6]
-
Signal Detection: Measure the fluorescence intensity with a microplate reader using an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 587 nm.[7][10] Measurements can be taken in kinetic mode or as an endpoint reading.[10]
4. Data Analysis:
-
Background Subtraction: Subtract the fluorescence reading of the blank wells from all other readings.
-
Percentage of Inhibition Calculation: Calculate the percentage of MAO-B inhibition for each concentration of the indole derivative using the following formula:
% Inhibition = [1 - (Fluorescence of test compound well / Fluorescence of enzyme control well)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
Visualizations
Signaling Pathway
Caption: MAO-B metabolic pathway and its inhibition by indole derivatives.
Experimental Workflow
Caption: Experimental workflow for evaluating MAO-B inhibition.
References
- 1. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 2. evotec.com [evotec.com]
- 3. Monoamine Oxidase Assays [cellbiolabs.com]
- 4. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxyindole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-2-carboxylic acid is a highly valuable and versatile heterocyclic building block in the field of organic synthesis. Its unique chemical structure, featuring an electron-rich indole core, a reactive carboxylic acid moiety, and a methoxy group at the 5-position, makes it an essential precursor for a diverse range of biologically active molecules. This compound serves as a key starting material in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, cancers, and infectious diseases.[1][2] Its utility is prominent in the development of novel therapeutic agents in neuropharmacology and oncology.[1] This document provides detailed application notes and experimental protocols for the utilization of 5-methoxyindole-2-carboxylic acid in several key synthetic transformations, including esterification, amide bond formation, and decarboxylation.
Key Synthetic Applications
The reactivity of 5-methoxyindole-2-carboxylic acid at its carboxylic acid group allows for a variety of useful transformations. The most common and impactful applications involve the formation of esters and amides, which are prevalent motifs in many drug candidates. Furthermore, the selective removal of the carboxylic acid group through decarboxylation provides access to the corresponding 5-methoxyindole, a crucial intermediate for further functionalization.
Synthetic Workflow Overview
Caption: Key synthetic transformations of 5-methoxyindole-2-carboxylic acid.
Experimental Protocols
Esterification: Fischer-Speier Esterification
The esterification of 5-methoxyindole-2-carboxylic acid is a fundamental transformation to produce the corresponding esters, which can serve as important intermediates or as final products with biological activity. The Fischer-Speier esterification is a classic and reliable method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4][5][6][7]
Protocol: Synthesis of Ethyl 5-methoxyindole-2-carboxylate
This protocol describes the synthesis of the ethyl ester of 5-methoxyindole-2-carboxylic acid using ethanol as the reagent and solvent, with sulfuric acid as the catalyst.
Materials:
-
5-Methoxyindole-2-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-methoxyindole-2-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux with stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-methoxyindole-2-carboxylate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Reactants | 5-Methoxyindole-2-carboxylic acid, Ethanol | [3][4] |
| Catalyst | Sulfuric Acid (H₂SO₄) | [3][5] |
| Solvent | Ethanol (in excess) | [3][6] |
| Temperature | Reflux (~78 °C) | [3][5] |
| Reaction Time | 4-8 hours | [3][5] |
| Typical Yield | >90% | [5][6] |
Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently used reactions in medicinal chemistry to synthesize a vast array of compounds with diverse biological activities.[2] 5-Methoxyindole-2-carboxylic acid can be readily coupled with various primary and secondary amines using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).[8][9]
Protocol: Synthesis of N-Benzyl-5-methoxyindole-2-carboxamide
This protocol details the coupling of 5-methoxyindole-2-carboxylic acid with benzylamine.
Materials:
-
5-Methoxyindole-2-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 5-methoxyindole-2-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-benzyl-5-methoxyindole-2-carboxamide.
| Parameter | Value | Reference |
| Reactants | 5-Methoxyindole-2-carboxylic acid, Amine | [8][10] |
| Coupling Agents | EDC·HCl, HOBt | [8][9][10] |
| Base | DIPEA or TEA | [10] |
| Solvent | DMF or DCM | [10] |
| Temperature | 0 °C to Room Temperature | [10] |
| Reaction Time | 12-24 hours | [10] |
| Typical Yield | 60-90% | [10] |
Decarboxylation to 5-Methoxyindole
Decarboxylation of 5-methoxyindole-2-carboxylic acid provides access to 5-methoxyindole, a valuable precursor for many biologically active compounds, including melatonin analogues.[11] While thermal decarboxylation can be effective, copper-catalyzed methods often proceed under milder conditions with higher yields.[1][12][13]
Protocol: Copper-Catalyzed Protodecarboxylation
This protocol is adapted from procedures for the decarboxylation of indole-2-carboxylic acids.
Materials:
-
5-Methoxyindole-2-carboxylic acid
-
Copper(I) oxide (Cu₂O) or other copper catalyst
-
Quinoline or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus (for purification if needed)
Procedure:
-
In a round-bottom flask, combine 5-methoxyindole-2-carboxylic acid (1.0 eq) and a catalytic amount of copper(I) oxide (e.g., 5-10 mol%).
-
Add quinoline or NMP as the solvent.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C).
-
Stir the reaction at this temperature and monitor the evolution of CO₂ (bubbling). The reaction progress can also be monitored by TLC.
-
Continue heating until the decarboxylation is complete (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 5-methoxyindole by column chromatography or distillation.
| Parameter | Value | Reference |
| Reactant | 5-Methoxyindole-2-carboxylic acid | [1][12] |
| Catalyst | Copper(I) oxide (Cu₂O) | [1][12] |
| Solvent | Quinoline or NMP | [1][12][13] |
| Temperature | 150-200 °C | [12] |
| Reaction Time | 1-4 hours | [12] |
| Typical Yield | 70-95% | [12] |
Signaling Pathways and Logical Relationships
The synthetic utility of 5-methoxyindole-2-carboxylic acid can be visualized as a branching pathway leading to diverse molecular scaffolds.
Caption: Synthetic pathways from 5-methoxyindole-2-carboxylic acid.
Conclusion
5-Methoxyindole-2-carboxylic acid is an indispensable tool for synthetic and medicinal chemists. The protocols outlined in this document for esterification, amide coupling, and decarboxylation provide a solid foundation for its application in the synthesis of a wide range of complex and biologically relevant molecules. The versatility of this building block, coupled with the robustness of these synthetic transformations, ensures its continued importance in drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
- 1. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 2. 5-メトキシインドール-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effect of 5-Methoxyindole Compounds on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a critical target for drug discovery and development. 5-methoxyindole compounds, a class of molecules with diverse biological activities, have garnered interest for their potential to modulate mitochondrial function. This document provides detailed protocols and application notes for assessing the effects of 5-methoxyindole compounds on key aspects of mitochondrial health, including reactive oxygen species (ROS) production, mitochondrial membrane potential, and ATP synthesis.
Key Mitochondrial Function Assays
A comprehensive evaluation of mitochondrial function involves the assessment of several key parameters. The following assays provide a robust platform for characterizing the impact of 5-methoxyindole compounds.
Table 1: Summary of Key Mitochondrial Function Assays
| Parameter Assessed | Assay Principle | Common Probe/Kit | Detection Method |
| Reactive Oxygen Species (ROS) | The cell-permeant 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] | DCFDA/H2DCFDA Cellular ROS Assay Kit | Fluorescence Microscopy, Plate Reader, Flow Cytometry |
| Mitochondrial Membrane Potential (ΔΨm) | The cationic dye JC-1 accumulates in mitochondria in a potential-dependent manner. In healthy, high-potential mitochondria, it forms red fluorescent aggregates. In depolarized mitochondria, it remains as green fluorescent monomers.[3][4] | JC-1 Mitochondrial Membrane Potential Assay Kit | Fluorescence Microscopy, Plate Reader, Flow Cytometry |
| ATP Synthesis | The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is proportional to the ATP concentration.[5][6][7] | Luciferase-based ATP Assay Kits | Luminometry (Plate Reader) |
| Oxygen Consumption Rate (OCR) | Extracellular flux analyzers measure the rate at which cells consume oxygen in real-time, providing insights into mitochondrial respiration. | Seahorse XF Analyzers | Extracellular Flux Analysis |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the DCFDA/H2DCFDA assay to quantify intracellular ROS levels following treatment with 5-methoxyindole compounds.
Materials:
-
DCFDA/H2DCFDA Cellular ROS Assay Kit (containing DCFDA/H2DCFDA reagent, assay buffer, and a positive control like Pyocyanin or Tert-Butyl Hydrogen Peroxide (TBHP))[1][8]
-
Cultured cells (adherent or suspension)
-
5-methoxyindole compounds of interest
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure for Adherent Cells (Microplate Reader):
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.[8]
-
Compound Treatment: Treat cells with various concentrations of the 5-methoxyindole compounds for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., Pyocyanin or TBHP).
-
Preparation of DCFDA/H2DCFDA Working Solution: Prepare a 20 µM working solution of DCFDA/H2DCFDA by diluting the stock solution in 1x assay buffer or serum-free media.[8] This should be prepared fresh.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the DCFDA/H2DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[2]
-
Measurement: After incubation, remove the DCFDA/H2DCFDA solution and wash the cells with PBS. Add 100 µL of PBS to each well.[2] Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[1]
Data Analysis:
Subtract the background fluorescence from untreated cells. The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol employs the JC-1 assay to determine changes in mitochondrial membrane potential.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit (containing JC-1 dye and a positive control like FCCP or CCCP)[3][4]
-
Cultured cells
-
5-methoxyindole compounds of interest
-
PBS
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Adherent Cells (Microplate Reader):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 12 hours.[3]
-
Compound Treatment: Treat cells with various concentrations of the 5-methoxyindole compounds for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., 5-50 µM CCCP for 15-30 minutes).[4]
-
JC-1 Staining: Remove the culture medium and stain the cells with 2 µM JC-1 in PBS for 15-45 minutes at 37°C.[3]
-
Washing: Wash the cells with PBS.[3]
-
Measurement: Measure the fluorescence intensity for both JC-1 aggregates (red) and monomers (green).
Data Analysis:
The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Protocol 3: Quantification of Cellular ATP Levels
This protocol uses a luciferase-based assay to measure total cellular ATP content.
Materials:
-
Luciferase-based ATP Assay Kit (containing luciferase, luciferin, and ATP standards)
-
Cultured cells
-
5-methoxyindole compounds of interest
-
Opaque-walled 96-well microplate
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with 5-methoxyindole compounds as described in the previous protocols.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
ATP Measurement:
-
Prepare the luciferin-luciferase reaction solution as per the kit protocol.
-
Add the reaction solution to each well containing the cell lysate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[7]
-
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 2: Effect of 5-Methoxyindole Compounds on Intracellular ROS Levels
| Compound | Concentration (µM) | Mean Fluorescence Intensity (a.u.) ± SD | Fold Change vs. Vehicle |
| Vehicle Control | - | Value | 1.0 |
| Positive Control | Concentration | Value | Value |
| 5-Methoxyindole A | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| 5-Methoxyindole B | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value |
Table 3: Effect of 5-Methoxyindole Compounds on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Concentration (µM) | Red/Green Fluorescence Ratio ± SD | % of Vehicle Control |
| Vehicle Control | - | Value | 100 |
| Positive Control (CCCP) | Concentration | Value | Value |
| 5-Methoxyindole A | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| 5-Methoxyindole B | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value |
Table 4: Effect of 5-Methoxyindole Compounds on Cellular ATP Levels
| Compound | Concentration (µM) | ATP Concentration (µM) ± SD | % of Vehicle Control |
| Vehicle Control | - | Value | 100 |
| Positive Control | Concentration | Value | Value |
| 5-Methoxyindole A | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| 5-Methoxyindole B | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for assessing mitochondrial function.
Caption: Key mitochondrial pathways affected by test compounds.
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for investigating the effects of 5-methoxyindole compounds on mitochondrial function. By systematically evaluating ROS production, mitochondrial membrane potential, and ATP synthesis, researchers can gain valuable insights into the mechanisms of action of these compounds and their potential as therapeutic agents or toxicants. The use of structured data presentation and clear visual workflows will enhance the clarity and impact of these studies.
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mitochondrial membrane potential assay (JC-1 assay) [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of ATP Synthesis by Mitochondria [bio-protocol.org]
- 7. sm.unife.it [sm.unife.it]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
"how to prepare solutions of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid for experiments"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid is an indole derivative with potential biological activity. Its structural similarity to known inhibitors of key metabolic enzymes suggests its utility in various research applications, particularly in studies related to cellular metabolism, oxidative stress, and neuroprotection. Proper preparation of solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of solutions of this compound for experimental use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Storage Temperature | -20°C (recommended for similar compounds) | BenchChem |
Solubility
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for creating stock solutions. |
| Methanol | Soluble | A related compound, 5-Methoxy-2-methyl-3-indoleacetic acid, is reported to be soluble in methanol. |
| Ethanol | Soluble | Often used as a solvent for in vivo and in vitro studies. |
| Water | Poorly soluble | Solubility is expected to be low at neutral and acidic pH. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Similar to water, solubility is expected to be limited. The use of a co-solvent is likely necessary for aqueous working solutions. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution, typically in DMSO, which can be stored for long-term use and diluted to prepare working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare a 10 mM stock solution, dissolve 2.052 mg of the compound in 1 mL of DMSO.
-
Dissolution: Tightly cap the tube or vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) or brief sonication may be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that no undissolved particles remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes to minimize freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C. For long-term storage, -80°C is recommended. When stored properly, the stock solution should be stable for several months.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous medium, such as cell culture medium or a buffer (e.g., PBS), for immediate use in experiments.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the aqueous medium while vortexing or mixing. Do not add the aqueous medium to the stock solution.
-
The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity to cells.
-
-
Mixing: Gently mix the working solution thoroughly after each dilution step to ensure homogeneity.
-
Immediate Use: It is highly recommended to prepare fresh working solutions for each experiment and use them immediately to prevent potential precipitation or degradation of the compound in the aqueous environment.
Mandatory Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing solutions of this compound.
Caption: Workflow for preparing stock and working solutions.
Postulated Signaling Pathway
Based on the known activity of the structurally related compound 5-methoxyindole-2-carboxylic acid (MICA) as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), the following diagram illustrates the postulated signaling pathway.[2][3] Inhibition of DLDH can lead to the activation of the Nrf2 signaling pathway, which upregulates antioxidant enzymes.[3]
References
- 1. This compound | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fischer Indole Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the Fischer indole synthesis in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
Question: My Fischer indole synthesis is resulting in a low yield or failing to produce the desired indole. What are the common causes and how can I improve it?
Answer:
Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors. The reaction is known to be sensitive to specific parameters. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound (aldehyde or ketone) are of high purity. Impurities can lead to undesirable side reactions and significantly lower the yield. It is often beneficial to use freshly distilled or recrystallized starting materials.
-
Inappropriate Acid Catalyst: The choice and amount of the acid catalyst are critical and often substrate-dependent. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting materials or the product.[1] It is advisable to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1] For less reactive substrates, polyphosphoric acid (PPA) is often an effective choice.[1]
-
Sub-optimal Temperature: The reaction often requires elevated temperatures to proceed.[2] However, excessively high temperatures can lead to the formation of tar and other polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.[1][2] The optimal temperature is highly dependent on the specific substrate and catalyst used. A good starting point is to begin with milder conditions and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before the cyclization step can occur. In such cases, a one-pot procedure, where the hydrazone is generated in situ and cyclized without isolation, can be advantageous.[1]
-
Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the carbonyl component can sometimes favor a competing N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement, leading to byproducts and low yields.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can often improve yields and dramatically reduce reaction times by providing rapid and uniform heating.[4]
Issue 2: Formation of Side Products and Impurities
Question: My TLC plate shows multiple spots, indicating the formation of several byproducts. What are the common side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a common issue in the Fischer indole synthesis due to the often harsh reaction conditions. Here are some common side reactions and strategies to mitigate them:
-
Tar and Polymeric Byproducts: Strongly acidic conditions and high temperatures can lead to the formation of intractable tars.[1] To minimize this, consider using a milder acid catalyst or lowering the reaction temperature. Running the reaction at a lower concentration by using a high-boiling solvent might also be beneficial.
-
Regioisomer Formation: When using an unsymmetrical ketone, two different enamine intermediates can form, potentially leading to a mixture of regioisomeric indoles.[1] The ratio of these isomers can be influenced by:
-
Aldol Condensation and Friedel-Crafts Products: Under acidic conditions, the starting carbonyl compound can undergo self-condensation (aldol reaction), or side reactions with the aromatic ring (Friedel-Crafts type) can occur.[7] Careful control of reaction temperature and the rate of addition of reagents can sometimes minimize these side reactions.
Issue 3: Difficulties with Product Purification
Question: I am struggling to purify my final indole product. What are some effective purification strategies?
Answer:
Purification of indoles from Fischer synthesis can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography. Consider the following techniques:
-
Aqueous Work-up: A thorough wash of the organic extract with an aqueous base (like sodium bicarbonate or sodium hydroxide solution) can help remove acidic impurities and the acid catalyst.
-
Column Chromatography: This is the most common purification method. If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.
-
Recrystallization: If the indole product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.
-
Acid-Base Extraction: The N-H proton of indoles is weakly acidic. In some cases, an acid-base extraction can be used to separate the indole from non-acidic impurities. However, some indoles are sensitive to strong acids or bases, so this should be performed with care.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.[8]
-
Tautomerization: The phenylhydrazone tautomerizes to its corresponding enamine isomer.[8]
-
[3][3]-Sigmatropic Rearrangement: A protonated form of the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, resulting in the cleavage of the N-N bond and the formation of a C-C bond.[8]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of a molecule of ammonia to form the stable aromatic indole ring.[8]
Q2: Which acid catalyst should I choose for my reaction?
A2: The choice of acid catalyst is crucial and depends on the reactivity of your substrates. A good starting point is to screen a few different types. Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used.[8][9] Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ can be milder and are often effective when protic acids fail.[8][9] For challenging substrates, polyphosphoric acid (PPA) is a powerful dehydrating agent and catalyst.[9]
Q3: Can I perform the Fischer indole synthesis in a one-pot procedure?
A3: Yes, one-pot procedures are often advantageous, especially if the intermediate hydrazone is unstable.[1] In a one-pot synthesis, the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without the need for isolation of the intermediate.[1][2][7][10] This can lead to higher overall yields and simpler experimental setups.
Q4: How does microwave irradiation improve the Fischer indole synthesis?
A4: Microwave-assisted organic synthesis (MAOS) can significantly enhance the Fischer indole synthesis by providing rapid and uniform heating of the reaction mixture. This often leads to dramatically shorter reaction times, higher product yields, and cleaner reaction profiles with fewer byproducts compared to conventional heating methods.[4][11]
Data Presentation
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Zinc Chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Acetic Acid | Acetic Acid | Reflux | 8 | 75 |
| Eaton's Reagent | None (Microwave) | 170 | 0.17 | 92 |
| p-Toluenesulfonic acid | Toluene | Reflux | 4 | 85 |
| Polyphosphoric acid (PPA) | None | 100 | 0.25 | 90 |
Data compiled from multiple sources for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) |
| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 |
| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | None | 10 min | 170°C | 92 |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | None | - | - | 76 |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | None | 3 min | - | 91 |
This table provides a clear comparison of reaction times, temperatures, and percentage yields for key indole synthesis reactions.[11][12]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride
This protocol is a classic example of the Fischer indole synthesis.
Materials:
-
Acetophenone phenylhydrazone
-
Anhydrous zinc chloride, powdered
Procedure:
-
Preparation: An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[6]
-
Reaction: The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass will become liquid after 3-4 minutes.[6]
-
Work-up: The beaker is removed from the oil bath, and the mixture is allowed to cool slightly before 200 g of sand is stirred in to prevent solidification. The mixture is then digested overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[6]
-
Purification: The crude 2-phenylindole and sand are collected by filtration. The solids are then boiled with 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered while hot. The 2-phenylindole crystallizes upon cooling and is collected by filtration and washed with cold ethanol. The typical yield is 72-80%.[6]
Protocol 2: One-Pot Microwave-Assisted Synthesis of 1,2,3-Trisubstituted Indoles
This protocol outlines a rapid, one-pot, three-component synthesis.[13]
Materials:
-
Aryl hydrazine hydrochloride (1 eq.)
-
Ketone (1.05 eq.)
-
Alkyl halide (1.1 eq.)
-
Sodium hydride (1.2 eq.)
-
Anhydrous THF
-
Anhydrous DMF
Procedure:
-
Fischer Indolization: In a microwave vial, combine the aryl hydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.) in THF (0.63 M). Seal the vial and heat it in a microwave reactor at 150°C for 15 minutes.[3]
-
N-Alkylation: After cooling the reaction mixture to room temperature, suspend sodium hydride (1.2 eq.) in anhydrous DMF in a separate flask under an inert atmosphere. Add the crude indole solution from the first step to the NaH suspension and stir for 15 minutes at room temperature. Then, add the alkyl halide (1.1 eq.) and stir the mixture at 80°C for 15 minutes.[3]
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: The mechanistic pathway of the Fischer indole synthesis.
Caption: A workflow for troubleshooting low yields in Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
"side reactions in the preparation of 5-methoxyindole-2-carboxylic acids"
Welcome to the technical support center for the synthesis of 5-methoxyindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-methoxyindole-2-carboxylic acid?
A1: The preparation of 5-methoxyindole-2-carboxylic acid is typically achieved through several established synthetic pathways. The most prominent methods include the Fischer indole synthesis, which involves the reaction of p-methoxyphenylhydrazine with pyruvic acid under acidic conditions.[1][2][3] Other notable methods are the Reissert synthesis and multi-step syntheses starting from substituted precursors like 2-bromo-5-methoxy-1H-indole, which then undergoes carboxylation.[4][5] The choice of method often depends on the availability of starting materials, scalability, and desired purity of the final product.[1]
Q2: I am observing a significant amount of a byproduct that is not my target molecule. What could it be?
A2: A common and significant side reaction is the decarboxylation of the target molecule, 5-methoxyindole-2-carboxylic acid, to form 5-methoxyindole.[4][6] This is particularly prevalent when the reaction or work-up is conducted at elevated temperatures.[4] Another possibility, especially if an alcohol was used as a solvent or for recrystallization under acidic conditions, is the formation of the corresponding ester (e.g., ethyl 5-methoxyindole-2-carboxylate) via Fischer esterification.[7][8]
Q3: My reaction mixture turned into a dark, tarry substance. What causes this and how can I prevent it?
A3: The formation of a dark, tarry substance is a frequent issue in the Fischer indole synthesis.[1] This is often due to polymerization and degradation of the starting materials or the indole product itself. The primary causes are excessively harsh acidic conditions or reaction temperatures that are too high.[1] To prevent this, it is crucial to carefully control the temperature and use the appropriate concentration and type of acid catalyst, such as Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃).[2][3]
Q4: What is the role of the acid catalyst in the Fischer indole synthesis, and can the choice of acid influence side reactions?
A4: The acid catalyst is essential for several steps in the Fischer indole synthesis mechanism, including the formation of the hydrazone, tautomerization to the enamine, and the final cyclization and elimination of ammonia to form the indole ring.[2][3] The choice and concentration of the acid are critical. Stronger acids or higher concentrations can accelerate the desired reaction but also increase the likelihood of degradation and tar formation.[1] Polyphosphoric acid (PPA) is also a commonly used catalyst for this reaction.[2]
Troubleshooting Guides
Issue 1: Low Yield of 5-Methoxyindole-2-carboxylic Acid
If you are experiencing a low yield of your target product, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the purity of starting materials (p-methoxyphenylhydrazine and pyruvic acid).- Verify the reaction time and temperature are optimal for the specific acid catalyst used.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[9] |
| Degradation of Product | - Avoid excessive heating during the reaction and work-up to prevent decarboxylation.[4] - Use milder acidic conditions if tarring and polymerization are observed.[1] |
| Suboptimal Work-up/Purification | - Ensure complete precipitation of the product during acidification.- Minimize the amount of solvent used for recrystallization to avoid product loss.[1] |
| Formation of Side Products | - Analyze byproducts by techniques such as NMR or Mass Spectrometry to identify their structures.- Adjust reaction conditions to minimize the formation of identified side products (see Issue 2). |
Issue 2: Presence of Impurities and Side Products
The table below summarizes common side products and suggests methods for their mitigation and removal.
| Side Product | Formation Mechanism | Mitigation & Removal Strategies |
| 5-Methoxyindole | Decarboxylation of the product, often induced by heat.[4][6] | - Maintain lower temperatures during reaction and purification.- Use a copper salt of the acid with a milder decarboxylation method if the indole is the desired product.[6] - Purification can be achieved by column chromatography.[1] |
| Polymeric Tar | Acid-catalyzed degradation and polymerization of reactants or product.[1] | - Reduce the concentration of the acid catalyst.- Lower the reaction temperature.- Consider a different, milder acid catalyst.[2][3] |
| Ethyl 5-methoxyindole-2-carboxylate | Fischer esterification if ethanol is used as a solvent or for recrystallization in the presence of an acid catalyst.[7] | - Avoid using alcohols as solvents during the reaction.- If using alcohol for recrystallization, ensure the product is free of acid catalyst.- Alternatively, use non-alcoholic solvents for purification.[1] |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of 5-Methoxyindole-2-carboxylic Acid
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.
-
Hydrazone Formation:
-
Cyclization:
-
Suspend the dried phenylhydrazone in a suitable high-boiling solvent or with a catalyst like polyphosphoric acid.
-
Heat the mixture carefully to the optimal temperature for cyclization (e.g., 80-120 °C). The exact temperature will depend on the catalyst used.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude 5-methoxyindole-2-carboxylic acid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the purified product.[1]
-
Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: Troubleshooting Workflow for Synthesis.
Caption: Key Side Reaction Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. athabascau.ca [athabascau.ca]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: After synthesis, my crude product is a dark-colored or tarry substance. How can I purify it to obtain a clean solid?
A1: Dark coloration in the crude product often indicates the presence of polymeric impurities or colored byproducts from the synthesis, particularly from the Fischer indole synthesis.
-
Initial Wash: Begin by triturating the crude material with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This will help remove highly non-polar impurities.
-
Recrystallization with Activated Carbon: If the color persists, dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol or methanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon and adsorbed impurities. Allow the filtrate to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. A typical starting point is a silica gel column eluted with a gradient of ethyl acetate in hexanes.
Q2: I am having difficulty getting my compound to crystallize from solution during recrystallization. What should I do?
A2: Crystallization can be influenced by solvent choice, concentration, and the presence of impurities.
-
Solvent System: The choice of solvent is critical. For this compound, consider using polar solvents like ethanol, methanol, or ethyl acetate. Often, a binary solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective. The ideal system is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of the pure compound, if available, can also initiate crystallization. Storing the solution at a lower temperature (e.g., in a refrigerator or freezer) for an extended period may also be necessary.
-
Concentration: Ensure your solution is saturated at the boiling point of the solvent. If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration.
Q3: My purified product shows persistent impurities in its NMR spectrum. What are the likely impurities and how can I remove them?
A3: Impurities in the final product often originate from the starting materials or side reactions during the synthesis.
-
Unreacted Starting Materials: Residual 4-methoxyphenylhydrazine or pyruvic acid derivatives may be present. These can often be removed by an additional recrystallization or by washing an organic solution of the product with a dilute acid and then a dilute base.
-
Regioisomers: The Fischer indole synthesis can sometimes yield regioisomers. For example, cyclization could potentially occur at the alternate position on the aromatic ring, though this is less likely with the methoxy substituent. Careful column chromatography is usually required to separate isomeric impurities.
-
Solvent Residues: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvents from the purification process.
Q4: I am performing column chromatography, but the separation of my product from impurities is poor. What can I do to improve it?
A4: Poor separation in column chromatography can be due to an inappropriate solvent system or improper technique.
-
Solvent System Optimization: The polarity of the eluent is key. For indole-2-carboxylic acids, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. You can gradually increase the proportion of the polar solvent to elute your compound. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The crude product should be dissolved in a minimal amount of the initial eluent and loaded onto the column in a narrow band.
-
Fraction Collection: Collect small fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
A1: Recrystallization is often the most straightforward and effective method for purifying this compound, especially for removing minor impurities. A suitable solvent system is typically a polar solvent like ethanol or methanol, sometimes with the addition of water to decrease solubility upon cooling. For more challenging purifications, silica gel column chromatography is the method of choice.
Q2: What are some recommended solvent systems for recrystallization?
A2: Based on the purification of similar indole carboxylic acids, the following solvent systems are recommended for screening:
-
Methanol
-
Ethanol
-
Ethanol/Water
-
Ethyl acetate/Hexanes
Q3: What is a good starting point for a solvent system for silica gel column chromatography?
A3: A good starting point for the elution of this compound from a silica gel column is a gradient of ethyl acetate in hexanes or petroleum ether. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. Adding a small amount of acetic acid to the eluent can improve the peak shape.
Q4: What are the expected physical properties of pure this compound?
A4: The pure compound is expected to be a solid at room temperature. The melting point of related indole-2-carboxylic acids can vary, but for similar structures, it is often in the range of 150-200°C.
Data Presentation
| Purification Method | Recommended Solvents/Eluents | Key Parameters to Optimize | Expected Purity |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate/Hexanes | Solvent ratio, Cooling rate, Final temperature | >98% (depending on crude purity) |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexanes gradient (+ optional 0.5% Acetic Acid) | Eluent gradient, Column dimensions, Sample loading | >99% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Visualizations
Technical Support Center: Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted indoles, focusing on improving reaction yields and minimizing side products.
Issue: Low Yield or No Product Formation in Fischer Indole Synthesis
Low yields are a frequent challenge in the Fischer indole synthesis, often arising from substrate decomposition, competing side reactions, or incomplete conversion.[1]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[2]
-
Solution: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific substrate.[2]
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[2]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically.[2]
-
Solution: Screen a variety of Brønsted and Lewis acids to identify the most effective catalyst for your reaction.[3]
-
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[2] This is a known challenge in the synthesis of 3-aminoindoles.[2]
-
Solution: For substrates with strong electron-donating groups, consider using milder reaction conditions or a different synthetic route. Lewis acids like ZnCl₂ may be more effective than protic acids in some cases.[4]
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[2]
-
Solution: If steric hindrance is a suspected issue, modifying the substrate or choosing an alternative synthesis that is less sensitive to steric effects may be necessary.
-
Issue: Poor Yield and Regioselectivity in Bischler-Möhlau Synthesis
The Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can lead to poor yields and a lack of predictable regioselectivity.[5]
Possible Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to substrate decomposition and the formation of side products.[2]
-
Solution: Recent studies have shown that using milder catalysts like lithium bromide or employing microwave irradiation can lead to improved outcomes under less harsh conditions.[5] A one-pot, solvent-free approach using microwave irradiation has also been developed, offering an environmentally friendly alternative with good yields.[6]
-
-
Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used.
-
Solution: A thorough literature search for similar substrates is recommended to predict the likely outcome. If regioselectivity is a major issue, alternative synthetic methods that offer better control, such as the Larock indole synthesis, should be considered.
-
Issue: Low Yield in Palladium-Catalyzed Indole Syntheses (e.g., Larock Synthesis)
While often high-yielding, palladium-catalyzed methods like the Larock synthesis can suffer from low yields due to catalyst deactivation or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is crucial, especially when using less reactive aryl halides like bromides or chlorides.[7]
-
Base Selection: The choice of base can significantly impact the reaction outcome.
-
Solution: While inorganic bases like K₂CO₃ are common, other bases may be more effective for specific substrate combinations.[7]
-
-
Reaction Conditions: Temperature and solvent can play a significant role in reaction efficiency.
-
Solution: Optimization of the reaction temperature is critical. For instance, in some Larock syntheses, lowering the temperature to 60-80°C with the appropriate catalyst/ligand system can improve yields.[9] N-methyl-2-pyrrolidone (NMP) has been used as a solvent to facilitate the use of o-bromo and o-chloroanilines.[7]
-
Frequently Asked Questions (FAQs)
Q1: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
A1: Common side reactions in the Fischer indole synthesis include:
-
N-N Bond Cleavage: This is a major competing pathway, especially with electron-donating substituents on the carbonyl compound, leading to byproducts like aniline derivatives.[2]
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[2]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings present in the substrates.[2]
To minimize these, careful optimization of the acid catalyst and reaction temperature is essential.[2]
Q2: How can I synthesize the parent, unsubstituted indole using the Fischer method?
A2: The direct synthesis of the parent indole from phenylhydrazine and acetaldehyde is often problematic and can fail.[2] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid. This intermediate can then be decarboxylated by heating to yield the unsubstituted indole.[2]
Q3: My reaction is complete, but I am having difficulty with the purification of my indole product. What are some common strategies?
A3: Purification of indoles can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.[1] Consider the following approaches:
-
Aqueous Wash: A thorough wash of the crude product with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities.[1]
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using alumina (neutral, acidic, or basic) or reversed-phase chromatography.[1]
-
Recrystallization: If your indole product is a solid, recrystallization can be a highly effective method for purification.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[1]
Q4: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?
A4: The formation of regioisomers arises from the non-selective formation of the two possible enamine intermediates. To control the regioselectivity, you can consider a two-step procedure where the desired phenylhydrazone is pre-formed and isolated before the cyclization step. The conditions for hydrazone formation can sometimes be controlled to favor one isomer over the other.
Data Presentation
Table 1: Comparison of Yields for 2-Phenylindole Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 1.2 min | 71 |
Data compiled from various sources.[10]
Table 2: Optimization of Larock Indole Synthesis for an Unnatural Tryptophan Derivative
| Entry | Pd Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | None | Na₂CO₃ | 100 | 27 |
| 2 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 100 | 17 |
| 3 | Pd[P(o-tol)₃]₂ | - | Na₂CO₃ | 100 | 70 |
| 4 | Pd[P(tBu)₃]₂ | - | Na₂CO₃ | 100 | 78 |
| 5 | Pd[P(tBu)₃]₂ | - | Na₂CO₃ | 60 | 85 |
| 6 | Pd[P(tBu)₃]₂ | - | Cy₂NMe | 60 | 85 |
Reaction of o-bromoaniline with an alkyne to form a tryptophan derivative. Yields determined by ¹H NMR analysis of the crude reaction mixture.[9]
Experimental Protocols
Protocol 1: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot, Solvent-Free)
This protocol is adapted from a method for the environmentally friendly synthesis of 2-arylindoles.[6]
-
Reactant Preparation: In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Cyclization: Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
Work-up and Purification: After cooling, the crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Larock Indole Synthesis
This protocol is a general method for the palladium-catalyzed synthesis of indoles.[11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in indole synthesis.
Caption: Decision tree for selecting an indole synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Indole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpectedly low bioactivity with their synthetic indole compounds. This guide provides troubleshooting steps and frequently asked questions (FAQs) in a question-and-answer format to help you identify and resolve common issues in your experiments.
Troubleshooting Guides & FAQs
Section 1: Compound Integrity and Purity
Question: My synthetic indole compound shows significantly lower bioactivity than expected. Where should I start my investigation?
Answer: Discrepancies in bioactivity can often be traced back to the integrity and purity of your compound.[1] Before delving into complex biological explanations, it's crucial to verify the quality of your synthetic compound. The primary areas to investigate are purity, structural integrity, and the presence of any residual contaminants from the synthesis.[1]
Question: How can I determine the purity of my synthetic indole compound?
Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for assessing the purity of synthetic indoles.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for many indole derivatives.[2]
Here is a summary of typical conditions for purity analysis:
| Parameter | HPLC | GC-MS |
| Stationary Phase | C18 column | Capillary column (e.g., DB-5ms) |
| Mobile Phase | Acetonitrile/Methanol and water with acid modifier (e.g., 0.1% formic acid) | Carrier Gas: Helium |
| Detection | UV (typically around 280 nm) | Mass Spectrometry (MS) |
| Sample Prep | Dissolve in a suitable solvent (e.g., methanol or mobile phase) to ~1.0 mg/mL | Dissolve in a volatile solvent (e.g., methanol) to ~1.0 mg/mL |
Question: What level of purity should I be aiming for?
Answer: The required purity level depends on the application. For drug development, adhering to regulatory standards like those from the International Council for Harmonisation (ICH) is necessary.[2] Even trace impurities can significantly impact biological results.
ICH Q3A Impurity Thresholds for New Drug Substances [2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Question: I've confirmed the purity of my compound, but the activity is still low. What's the next step?
Answer: If purity is not the issue, consider the possibility of compound degradation. Indole compounds can be sensitive to environmental factors.[3][4]
Section 2: Compound Stability
Question: How can I assess the stability of my indole compound under experimental conditions?
Answer: The stability of indole compounds can be influenced by pH, light, and temperature.[3][4][5] A simple way to assess stability is to incubate your compound under the same conditions as your bioassay (e.g., in assay buffer at 37°C) for the duration of the experiment. You can then use HPLC to quantify the amount of the compound remaining at different time points.
Question: What are the ideal storage conditions for synthetic indole compounds?
Answer: To ensure long-term stability, indole compounds should be stored in a cool, dark, and dry place.[3] For optimal preservation, especially for sensitive compounds, consider the following:
-
Temperature: Store at or below -20°C.[3]
-
Light: Use amber vials or wrap containers in aluminum foil to protect from light.[3]
-
Atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.[3]
Question: I'm noticing a color change in my indole solution. What does this mean?
Answer: A color change in your indole solution often indicates degradation, typically due to oxidation.[4] This can lead to the formation of colored byproducts. It is advisable to always use freshly prepared solutions for your experiments.[3]
Section 3: Assay-Related Issues
Question: Could my assay itself be the reason for the low bioactivity?
Answer: Yes, it's possible that your compound is interfering with the assay technology, leading to false negatives.[6] This is a known phenomenon, and such compounds are sometimes referred to as Compounds that Interfere with an Assay Technology (CIATs).[6] Mechanisms of interference can include:
-
Fluorescence quenching.[6]
-
Inhibition of secondary enzymes in coupled assays.[6]
-
Interaction with assay components (e.g., biotin mimetics in bead-based assays).[6]
To investigate this, you can run a counterscreen assay, which includes all assay components except for the target protein.[6]
Question: My compound has low solubility in the aqueous assay buffer. How can this affect the results?
Answer: Low solubility is a significant contributor to poor bioactivity in assays.[7][8] If your compound is not fully dissolved, its effective concentration at the target will be lower than intended, leading to underestimated activity.[7] Furthermore, poorly soluble compounds can form aggregates, which can lead to non-specific inhibition and misleading results.[1][7][9]
Question: How can I improve the solubility of my indole compound in my assay?
Answer: Here are a few strategies to improve compound solubility:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve compounds for biological assays. However, be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
Sonication or Vortexing: These methods can help to break up aggregates and improve dissolution.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer may improve solubility.
Section 4: Biological Factors
Question: My compound is pure, stable, and soluble, but the cellular activity is still low. What other factors could be at play?
Answer: If you've ruled out issues with the compound and the assay, the low bioactivity could be due to biological factors such as poor cellular uptake or rapid efflux.[10][11]
Question: How do cellular uptake and efflux affect compound bioactivity?
Answer: For a compound to be active in a cell-based assay, it must first cross the cell membrane to reach its intracellular target.[10][12] Many cells have efflux transporters, such as P-glycoprotein, that can actively pump foreign compounds out of the cell, reducing their intracellular concentration and thus their bioactivity.[10][13]
Question: How can I determine if my compound is a substrate for efflux pumps?
Answer: You can use commercially available kits or cell lines that overexpress specific efflux transporters to test if your compound is a substrate. Alternatively, you can co-incubate your compound with a known efflux pump inhibitor and see if the bioactivity increases.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of a synthetic indole compound.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid
-
Your synthetic indole compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your indole compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or a mixture of Mobile Phase A and B) to achieve a concentration of ~1 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm[2]
-
Column Temperature: 30°C
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes. This will need to be optimized for your specific compound.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Chemical Stability Assessment
This protocol outlines a method to assess the stability of your indole compound in an aqueous buffer.
Materials:
-
Your synthetic indole compound
-
Assay buffer (the same buffer used in your bioassay)
-
HPLC system (as described in Protocol 1)
-
Incubator set to the assay temperature (e.g., 37°C)
Procedure:
-
Prepare a solution of your indole compound in the assay buffer at the final concentration used in your bioassay.
-
Immediately take a sample at time zero (T=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature.
-
Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each sample by HPLC to determine the concentration of the indole compound remaining.
-
Plot the percentage of the compound remaining versus time to determine its stability profile.
Visualizations
Caption: A troubleshooting workflow for low bioactivity of synthetic indole compounds.
Caption: Example signaling pathway (MAPK) targeted by indole-based inhibitors.
Caption: Experimental workflow for HPLC-based purity analysis of indole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 10. Interaction of innovative small molecule drugs used for cancer therapy with drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 13. Targeted efflux transporter inhibitors - A solution to improve poor cellular accumulation of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of 5-methoxyindole derivatives in solution"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 5-methoxyindole derivatives in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5-methoxyindole derivatives in solution?
A1: The stability of 5-methoxyindole derivatives is significantly influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The indole ring is electron-rich, making it susceptible to oxidation. These compounds are generally more stable in acidic conditions compared to neutral or basic solutions and should be protected from light to prevent photodegradation.[1]
Q2: How should I prepare and store stock solutions of 5-methoxyindole derivatives to ensure their stability?
A2: To ensure the stability of your stock solutions, it is recommended to dissolve the compound in a suitable organic solvent such as DMSO, ethanol, or methanol.[1] For long-term storage, it is best to aliquot the stock solutions into amber vials to protect them from light and store them at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: I am observing unexpected peaks in my HPLC analysis after dissolving my 5-methoxyindole derivative. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC analysis could be due to the degradation of your compound. The indole ring is sensitive to strongly acidic conditions, and protonation can lead to the formation of degradation products.[3] Additionally, exposure to light or oxidizing agents can also lead to degradation. It is advisable to use mildly acidic or neutral pH conditions for your mobile phase and to protect your solutions from light.
Q4: What are the common degradation pathways for 5-methoxyindole derivatives?
A4: The most common degradation pathways for 5-methoxyindole derivatives are oxidation and hydrolysis. The indole ring is susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[3] Hydrolysis of ester or amide functionalities on the indole derivative can also occur, especially under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Symptom: After diluting a stock solution (e.g., in DMSO) into an aqueous buffer, a precipitate forms.
-
Possible Cause: The concentration of the 5-methoxyindole derivative exceeds its solubility limit in the final aqueous solution. These compounds often have low aqueous solubility.[1]
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is compatible with your experiment.[1]
-
Use Solubilizing Agents: Consider using a formulation with solubilizing agents such as Tween-80 or cyclodextrins.[1]
-
Gentle Heating and Sonication: After dilution, gentle heating (e.g., 37°C) and sonication can help facilitate dissolution.[1]
-
pH Adjustment: For ionizable derivatives, adjusting the pH of the aqueous solution may improve solubility.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments.
-
Possible Cause: Degradation of the 5-methoxyindole derivative in the assay medium during incubation.
-
Troubleshooting Steps:
-
Minimize Exposure to Light: Protect your plates and solutions from light by using amber-colored labware or covering them with aluminum foil.
-
Control Temperature: Ensure a consistent and appropriate temperature throughout your experiment, as higher temperatures can accelerate degradation.[1]
-
Check pH of Medium: The pH of your cell culture or assay buffer can affect the stability of the compound. If possible, assess the stability of your compound at the pH of your experimental conditions.
-
Prepare Fresh Solutions: Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment to minimize degradation over time in solution.[4]
-
Issue 3: Poor Peak Shape in Reversed-Phase HPLC Analysis
-
Symptom: Significant peak tailing for the 5-methoxyindole derivative analyte.
-
Possible Cause: Interactions between the basic indole derivative and acidic silanol groups on the silica-based stationary phase of the HPLC column.[4]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an additive like trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, minimizing their interaction with the analyte.[4]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[4]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask the activity of residual silanol groups.[4]
-
Data Presentation
The stability of 5-methoxyindole derivatives is highly dependent on the specific structure and the conditions of the solution. The following tables provide illustrative data on the stability of melatonin (N-acetyl-5-methoxytryptamine), a well-known 5-methoxyindole derivative, under various stress conditions.
Table 1: Effect of pH on Melatonin Stability in Aqueous Solution at Room Temperature Over 28 Days.[1]
| pH | Remaining Melatonin (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
| 13.0 | < 1% |
Table 2: Effect of Temperature on Melatonin Stability in Aqueous Solution (pH 7.4) Over 24 Hours.
| Temperature | Remaining Melatonin (%) |
| 4°C | ~98% |
| 25°C (Room Temp) | ~95% |
| 37°C | ~90% |
| 60°C | ~75% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 5-methoxyindole derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[1]
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[1]
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.[1]
Protocol 2: Representative Stability-Indicating HPLC Method
This method is a general guideline and may require optimization for specific 5-methoxyindole derivatives.[6][7]
-
Chromatographic System: HPLC with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution: A typical gradient might start with a lower concentration of acetonitrile and gradually increase over time to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 280 nm.[6]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.[6]
Visualizations
References
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the Fischer indole synthesis of substituted indoles.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes?
Low yields are a frequent pitfall in the Fischer indole synthesis and can be attributed to several factors:
-
Substituent Effects: The electronic nature of substituents on both the phenylhydrazine and the carbonyl compound plays a critical role. Electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1]
-
Unstable Hydrazone Intermediate: Some hydrazones are unstable under the strong acidic conditions required for the reaction. It may be beneficial to form the hydrazone in situ under milder conditions before cyclization.[1]
-
Inappropriate Reaction Conditions: The reaction is highly sensitive to both temperature and the strength of the acid catalyst.[1] Conditions that are too harsh can lead to decomposition of starting materials or products, while conditions that are too mild may result in an incomplete reaction.
-
Purity of Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can significantly interfere with the reaction, leading to unwanted side products and lower yields.
-
Product Decomposition: The indole product itself may be sensitive to the strong acid used for cyclization. Prompt neutralization of the acid during the workup is crucial.[1]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomers is a classic challenge when using unsymmetrical ketones. The regiochemical outcome is influenced by several factors:
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can significantly impact the product ratio. For instance, in reactions with methyl ethyl ketone, weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[1]
-
Steric Effects: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
-
Reaction Temperature: In some cases, adjusting the reaction temperature can influence the ratio of regioisomers.
For example, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol in the reaction of methyl ketones, favoring the formation of the 3-unsubstituted indole.[2]
Q3: My reaction has produced a significant amount of tar and other colored impurities, making purification difficult. How can I prevent this?
Tar and polymer formation is often a result of the harsh, acidic conditions and high temperatures employed.
-
Optimize Temperature: High temperatures can promote the formation of tars and resins. It is advisable to start with milder temperature conditions and gradually increase if the reaction is not proceeding.
-
Inert Atmosphere: Indoles can be susceptible to oxidation, which leads to colored impurities. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidative decomposition.[1]
-
Choice of Acid: Very strong acids can promote polymerization and other side reactions. Experimenting with a range of Brønsted and Lewis acids may identify a catalyst that promotes the desired cyclization without excessive side product formation. Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also lead to charring if not used carefully.[3]
Q4: I am observing unexpected side products in my reaction. What are the likely culprits?
Besides regioisomers and tar, other common side reactions include:
-
N-N Bond Cleavage: As mentioned, this is particularly common with electron-donating groups on the carbonyl substrate, leading to cleavage of the hydrazone intermediate.[1] Using a milder acid catalyst or lower reaction temperatures can sometimes mitigate this.[1]
-
Aldol Condensation: Carbonyl compounds with α-hydrogens can undergo self-condensation under acidic conditions, consuming the starting material. Using a non-enolizable carbonyl compound, if possible, can prevent this.[1]
Q5: I'm having trouble purifying my substituted indole product by column chromatography. The spots are streaking or difficult to separate.
Purification of indoles can be challenging due to their polarity and potential for degradation on silica gel.
-
Tailing on Silica Gel: Indoles can interact with the acidic silanol groups on standard silica gel, leading to streaking. To counter this, you can deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a basic additive like triethylamine (0.5-1%). Alternatively, using a different stationary phase, such as neutral or basic alumina, can be effective.
-
Separating Isomers: The separation of regioisomers with very similar Rf values is a common difficulty. Using a shallow solvent gradient during column chromatography or exploring different solvent systems (e.g., Dichloromethane/Methanol or Toluene/Acetone) can improve separation.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of material.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[7]
Q2: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole is problematic because the required starting material, acetaldehyde, tends to undergo self-condensation (aldol reaction) under the acidic conditions of the Fischer synthesis.[8] However, indole-2-carboxylic acid can be synthesized from pyruvic acid and then decarboxylated to yield indole.[3][9]
Q3: Are there any alternatives to strong Brønsted or Lewis acids as catalysts?
Yes, various other catalytic systems have been explored to achieve milder reaction conditions. These include the use of ionic liquids, often in conjunction with a Lewis acid like ZnCl₂, which can lead to improved yields under microwave irradiation.[4]
Data Presentation
Comparison of Catalysts for the Synthesis of 1,2,3,4-Tetrahydrocarbazole
The following table summarizes the yield of 1,2,3,4-tetrahydrocarbazole (THC) from the reaction of phenylhydrazine and cyclohexanone using different catalytic systems under microwave-assisted conditions. This data illustrates how the choice of catalyst can significantly impact the reaction outcome.
| Catalyst System | Temperature (°C) | Time (min) | Yield (%) |
| Pyridinium-based Ionic Liquid | 110 | 10 | 67.82 |
| ZnCl₂ | 110 | 10 | 79.89 |
| Pyridinium-based Ionic Liquid + ZnCl₂ | 110 | 10 | 89.66 |
Data adapted from a study on microwave-assisted Fischer indole synthesis.[4]
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Phenylindole
This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[7]
Stage 1: Preparation of Acetophenone Phenylhydrazone
-
In a 50 mL two-necked round-bottom flask equipped with a reflux condenser, add acetophenone (2 g) and ethanol (6 mL).
-
Stir the mixture and add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic.
-
Add approximately 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
After heating, cool the flask in an ice bath to facilitate the precipitation of the hydrazone.
-
Filter the solid product using a Büchner funnel and wash it with a small amount of ice-cold ethanol (2 mL) to remove any unreacted starting materials.
-
Dry the solid acetophenone phenylhydrazone and determine the yield.
Stage 2: Cyclization to 2-Phenylindole
-
In a 100 mL single-necked round-bottom flask, place polyphosphoric acid (4 g).
-
Add the dried acetophenone phenylhydrazone (1.2 g) from Stage 1 to the flask.
-
Heat the mixture in an oil bath at 150-160°C for 10-15 minutes, with vigorous stirring.
-
Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.
-
The crude 2-phenylindole will precipitate as a solid.
-
Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchwithnj.com [researchwithnj.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. studylib.net [studylib.net]
- 7. scribd.com [scribd.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. uop.edu.pk [uop.edu.pk]
Technical Support Center: Synthesis of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-documented methods for synthesizing this compound and its esters are the Fischer indole synthesis, often preceded by the Japp-Klingemann reaction to generate the necessary hydrazone intermediate, and the Reissert indole synthesis.
Q2: Which factors are most critical for the success of the Fischer indole synthesis step?
A2: The Fischer indole synthesis is highly sensitive to the acid catalyst, temperature, and the stability of the hydrazone intermediate. The choice of acid (e.g., polyphosphoric acid, sulfuric acid, acetic acid) and reaction temperature can significantly influence the yield and purity of the final indole product.[1]
Q3: Are there any known stability issues with the final product, this compound?
A3: Indole compounds, in general, can be susceptible to oxidation and degradation, particularly under acidic conditions or when exposed to light and air for extended periods. It is advisable to store the final product under an inert atmosphere and in a cool, dark place.
Q4: Can I use a different starting material for the Japp-Klingemann reaction?
A4: The Japp-Klingemann reaction typically utilizes a β-keto-ester or a β-keto-acid.[2] For the synthesis of the target molecule, ethyl 2-methylacetoacetate is a common starting material. Using a different β-keto-ester with the appropriate alkyl group at the α-position is a viable modification.
Troubleshooting Guides
Route 1: Japp-Klingemann Reaction followed by Fischer Indole Synthesis
Issue 1: Low yield of the hydrazone intermediate in the Japp-Klingemann reaction.
-
Possible Cause 1: Incomplete diazotization of p-anisidine.
-
Troubleshooting: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Test for the presence of nitrous acid with starch-iodide paper.
-
-
Possible Cause 2: Decomposition of the diazonium salt.
-
Troubleshooting: Use the diazonium salt solution immediately after preparation. Avoid allowing the temperature to rise above 5 °C.
-
-
Possible Cause 3: Incorrect pH for the coupling reaction.
-
Troubleshooting: The coupling reaction is pH-sensitive. Maintain the pH in the recommended range (typically weakly acidic to neutral) by using a suitable buffer, such as sodium acetate.
-
-
Possible Cause 4: Formation of stable azo compounds instead of the desired hydrazone.
-
Troubleshooting: This can occur under certain conditions. Adjusting the temperature or pH might be necessary to facilitate the rearrangement to the hydrazone.[3]
-
Issue 2: Low yield or no product in the Fischer indole synthesis (cyclization step).
-
Possible Cause 1: Inappropriate acid catalyst or reaction conditions.
-
Troubleshooting: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is commonly used, but others like sulfuric acid, zinc chloride, or even milder acids like acetic acid can be employed.[1] The optimal temperature can vary significantly; perform small-scale test reactions to find the ideal conditions for your specific substrate.
-
-
Possible Cause 2: Decomposition of the hydrazone or the indole product.
-
Troubleshooting: Strong acids and high temperatures can lead to degradation. Consider using a milder acid or lowering the reaction temperature.[1] Monitor the reaction progress closely using TLC to avoid prolonged reaction times.
-
-
Possible Cause 3: N-N bond cleavage as a side reaction.
-
Troubleshooting: This side reaction is more common with electron-donating groups on the carbonyl component of the hydrazone.[1] Optimizing the acid strength and temperature may help to minimize this.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of regioisomeric impurities.
-
Troubleshooting: If an unsymmetrical ketone was used to form the hydrazone, a mixture of regioisomers can result.[1] Careful column chromatography is required for separation. Consider using a symmetrical starting material if possible to avoid this issue.
-
-
Possible Cause 2: Tarry byproducts from decomposition.
-
Troubleshooting: Minimize decomposition during the reaction by optimizing conditions. During workup, a wash with a mild base can help remove acidic impurities. Purification is often achieved by recrystallization or column chromatography.
-
Route 2: Reissert Indole Synthesis
Issue 1: Low yield in the condensation of 4-methoxy-2-nitrotoluene with diethyl oxalate.
-
Possible Cause 1: Ineffective base.
-
Troubleshooting: Potassium ethoxide is reported to give better results than sodium ethoxide.[4] Ensure the base is anhydrous and freshly prepared or properly stored.
-
-
Possible Cause 2: Impure starting materials.
-
Troubleshooting: Use purified 4-methoxy-2-nitrotoluene and diethyl oxalate. Ensure all solvents are anhydrous.
-
Issue 2: Incomplete reductive cyclization.
-
Possible Cause 1: Inefficient reducing agent.
-
Troubleshooting: Zinc dust in acetic acid is a common reducing agent for this step.[4] Other options include iron in acetic acid or catalytic hydrogenation (e.g., Pd/C). The activity of the reducing agent is crucial.
-
-
Possible Cause 2: Hydrolysis of the ester during reduction.
-
Troubleshooting: If the ester is desired, milder reduction conditions might be necessary. Catalytic hydrogenation under neutral conditions could be an alternative to acidic reducing conditions.
-
Quantitative Data Summary
| Route | Key Starting Materials | Key Intermediates | Overall Yield | Reference |
| Japp-Klingemann/Fischer Indole | p-Anisidine, Ethyl 2-methylacetoacetate | Arylhydrazone of ethyl 2-oxopropanoate | 75-80% | [5] |
| Malonate-Derived Japp-Klingemann | p-Anisidine, Ethyl 2-methylmalonate | Arylhydrazone intermediate | 64% | [5] |
| Reissert Synthesis | 4-Methoxy-2-nitrotoluene, Diethyl oxalate | Ethyl (5-methoxy-2-nitrophenyl)pyruvate | Not specified | [4][6] |
Experimental Protocols
Protocol 1: Japp-Klingemann Reaction followed by Fischer Indole Synthesis (adapted from[5])
Step 1: Preparation of the Hydrazone Intermediate
-
Dissolve p-anisidine in a solution of hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of ethyl 2-methylacetoacetate and sodium hydroxide in water and ethanol at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitor by TLC).
-
Isolate the precipitated hydrazone by filtration, wash with cold water, and dry under vacuum.
Step 2: Fischer Indole Synthesis (Cyclization)
-
Add the dried hydrazone intermediate to polyphosphoric acid (PPA) at a controlled temperature (e.g., 70-90 °C).
-
Stir the mixture at this temperature for the specified time (monitor by TLC).
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain this compound.
Protocol 2: Reissert Indole Synthesis (General Procedure)
Step 1: Condensation
-
To a solution of potassium ethoxide in anhydrous ethanol, add 4-methoxy-2-nitrotoluene.
-
Add diethyl oxalate dropwise while maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction with acid and extract the product, ethyl (5-methoxy-2-nitrophenyl)pyruvate.
Step 2: Reductive Cyclization
-
Dissolve the ethyl (5-methoxy-2-nitrophenyl)pyruvate in acetic acid.
-
Add zinc dust portion-wise while monitoring the temperature.
-
After the addition is complete, heat the mixture to drive the cyclization.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Concentrate the filtrate and purify the resulting indole-2-carboxylic acid.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-methoxy-1H-indole-2-carboxylic acid esters on a larger scale?
A1: The most prevalent methods for synthesizing 5-methoxy-1H-indole-2-carboxylic acid esters at scale are the Fischer indole synthesis and the direct esterification of 5-methoxy-1H-indole-2-carboxylic acid. The Fischer indole synthesis is a classic and widely used method for forming the indole ring structure.[1] An alternative approach involves a multi-step process starting from malonate derivatives, which includes an azo coupling, a Japp-Klingemann rearrangement, and a final Fischer indole synthesis step.[2][3]
Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this specific ester?
A2: Key challenges in scaling up the Fischer indole synthesis include managing the exothermic nature of the reaction, ensuring efficient mixing to prevent localized overheating and side product formation, and dealing with the potential for tar formation under harsh acidic conditions.[4] Temperature control is critical to prevent the degradation of starting materials and the final product.
Q3: I am experiencing low yields in my scaled-up synthesis. What are the likely causes?
A3: Low yields can stem from several factors. Common culprits include incomplete reaction, degradation of the product under the reaction conditions, and the formation of side products.[4][5] For instance, in the Fischer indole synthesis, inappropriate acid concentration or elevated temperatures can lead to unwanted side reactions.[4] It is also crucial to ensure the purity of your starting materials, as impurities can significantly hinder the reaction.[5]
Q4: What are typical impurities encountered during the synthesis and how can they be removed on a larger scale?
A4: Common impurities include unreacted starting materials, regioisomers from the Fischer indole synthesis, and byproducts from side reactions like aldol condensation. Purification at scale is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining high purity. For large-scale operations, finding a cost-effective and efficient crystallization process is key.
Q5: Are there any recommended catalysts for the direct esterification of 5-methoxy-1H-indole-2-carboxylic acid?
A5: For the direct esterification, common acid catalysts like sulfuric acid or hydrochloric acid are effective.[6][7] The choice of catalyst can influence the reaction rate and yield. For instance, hydrochloric acid has been shown to catalyze esterification reactions rapidly.[7] The selection may also depend on the specific alcohol being used and the desired reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Quality of Starting Materials | Ensure the purity of 5-methoxy-1H-indole-2-carboxylic acid and the alcohol. Impurities can inhibit the reaction or lead to side products.[5] |
| Inefficient Catalyst | Verify the concentration and activity of the acid catalyst. For Fischer indole synthesis, the choice of acid (Brønsted or Lewis) is crucial and may need optimization.[1] |
| Equilibrium Limitation (for Esterification) | In Fischer esterification, the reaction is an equilibrium.[6] To drive the reaction towards the product, use a large excess of the alcohol or remove water as it is formed. |
Issue 2: Formation of Dark Tar or Side Products
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | In the Fischer indole synthesis, strong acids and high temperatures can cause degradation and polymerization.[4] Consider using a milder acid catalyst (e.g., polyphosphoric acid) or lowering the reaction temperature. |
| Localized Overheating | Ensure efficient stirring and temperature control, especially in large reactors, to prevent hot spots that can lead to decomposition. |
| Side Reactions | Aldol condensation of the ketone or aldehyde starting material can occur in the Fischer indole synthesis. Optimize the reaction conditions to favor the desired indole formation. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of Closely Related Impurities | If impurities have similar polarity to the product, separation by column chromatography can be challenging. Optimize the mobile phase for better separation or consider derivatization to alter the polarity of the product or impurity. |
| Product Oiling Out During Crystallization | The choice of crystallization solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Experiment with different solvent mixtures. |
| Product Degradation on Silica Gel | Indoles can be sensitive to acidic conditions. If using silica gel chromatography, consider neutralizing the silica gel with a base (e.g., triethylamine) before use. |
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Carboxylic Acids
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Inexpensive and effective | Can cause charring with sensitive substrates |
| Hydrochloric Acid (HCl) | Reflux in excess alcohol | High reaction rates | Corrosive and requires careful handling |
| Phosphorus Oxychloride (POCl₃) | Room temperature or reflux | Mild conditions, good for primary alcohols | Stoichiometric reagent, generates phosphate waste |
| Dowex (Heterogeneous) | Varies with resin type | Easy to remove from the reaction mixture | Can have lower activity than homogeneous catalysts |
This table provides a general comparison; optimal conditions should be determined experimentally for the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis
This protocol is adapted from established procedures for Fischer indole synthesis.[8]
Materials:
-
p-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve p-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of ethyl pyruvate to the solution.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield ethyl 5-methoxy-1H-indole-2-carboxylate.
Protocol 2: Direct Esterification of 5-methoxy-1H-indole-2-carboxylic Acid with Methanol
This protocol is based on a general procedure for the acid-catalyzed esterification of 5-methoxy-1H-indole-2-carboxylic acid.[9]
Materials:
-
5-methoxy-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Water
-
Dichloromethane
-
Saturated sodium hydrogencarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 5-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate it in vacuo.
-
To the residue, add water and dichloromethane.
-
Separate the organic layer and wash it with a saturated sodium hydrogencarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to yield methyl 5-methoxy-1H-indole-2-carboxylate.
Visualizations
Caption: Synthetic routes to 5-methoxy-1H-indole-2-carboxylic acid esters.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. technoarete.org [technoarete.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Neuroprotective Agents: Benchmarking Against a Novel Indole Derivative
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of effective therapies for neurodegenerative diseases and acute neurological injuries, researchers are constantly evaluating novel compounds for their neuroprotective potential. This guide provides a comparative analysis of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid against established neuroprotective agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, supporting experimental data, and detailed protocols to inform future research and development.
Initial investigations reveal a significant gap in the literature regarding the neuroprotective properties of this compound. Publicly available databases, including PubChem, provide chemical identifiers for this compound but lack data on its biological activity.[1] Consequently, this guide will focus on a detailed comparison of the known neuroprotective agents—Edaravone, Riluzole, and N-acetylcysteine—while also examining a structurally related compound, 5-methoxy-1H-indole-2-carboxylic acid (MICA), for which neuroprotective data is available.
Comparative Overview of Neuroprotective Agents
The primary goal of neuroprotection is to prevent or slow the progressive loss of neurons in a variety of central nervous system disorders.[2] The agents discussed herein employ distinct yet sometimes overlapping mechanisms to achieve this effect, ranging from antioxidant activity to modulation of excitotoxicity.
Edaravone: The Free Radical Scavenger
Edaravone is a potent antioxidant that functions as a free radical scavenger, mitigating oxidative stress, a key contributor to neuronal damage in conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke.[3][4] Its neuroprotective effects are attributed to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting cell membranes from damage.[1][3][5]
Riluzole: Modulating Glutamatergic Neurotransmission
Riluzole is a neuroprotective drug that primarily targets the glutamatergic system.[6][7] Its mechanism involves the inhibition of glutamate release from presynaptic terminals, which is thought to be mediated by the inactivation of voltage-dependent sodium channels.[6][8] Riluzole also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further reducing glutamate-induced excitotoxicity.[6][7] Additionally, it has been shown to directly inhibit protein kinase C (PKC), which may contribute to its antioxidant and neuroprotective effects.[9]
N-acetylcysteine (NAC): A Precursor to a Key Antioxidant
N-acetylcysteine is a precursor to L-cysteine and, subsequently, the endogenous antioxidant glutathione (GSH).[10][11] By replenishing intracellular GSH stores, NAC enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[11] Beyond its role in GSH synthesis, NAC also exhibits direct free radical scavenging properties and can modulate glutamatergic neurotransmission.[10][11]
5-methoxy-1H-indole-2-carboxylic acid (MICA): A Structurally Related Compound
While distinct from the primary topic compound, MICA has demonstrated neuroprotective effects in preclinical models of ischemic stroke.[6][9] Its mechanism of action is linked to the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a key enzyme in cellular energy metabolism.[7][9] This inhibition appears to trigger a preconditioning effect, leading to the activation of the Nrf2 signaling pathway, which upregulates antioxidant defenses and confers protection against oxidative stress and cell death.[6][9] Derivatives of MICA have also been explored for their neuroprotective and antioxidant properties.[3]
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes key quantitative data from preclinical and clinical studies, providing a comparative look at the efficacy of these agents. Note: Direct comparative studies for all agents under identical conditions are limited; therefore, data is presented from individual studies.
| Agent | Experimental Model | Key Efficacy Endpoint | Result | Reference |
| Edaravone | Acute Ischemic Stroke (Human) | Improvement in 7-day NIHSS score | Most effective intervention | |
| Acute Ischemic Stroke (Human) | Improvement in 90-day Barthel Index | Most effective intervention | ||
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) (Human) | Slowing of disease progression | Modest extension of survival | [8] |
| Cultured Rat Cerebellar Granule Cells (Anoxia) | Prevention of cell death | EC50 of ~30 µM | [6] | |
| N-acetylcysteine | Parkinson's Disease (Human) | Increased blood and brain glutathione levels | Significant increase after single IV infusion | [10] |
| Traumatic Brain Injury (Animal Models) | Repair of mitochondrial dysfunction | Neuroprotective role observed | ||
| 5-methoxy-1H-indole-2-carboxylic acid (MICA) | Rat (Transient Middle Cerebral Artery Occlusion) | Reduction in infarct volume | Significantly smaller than control | [6][9] |
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of these agents are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: Edaravone's antioxidant and anti-inflammatory pathways.
Caption: Riluzole's modulation of glutamatergic signaling.
Caption: N-acetylcysteine's role in antioxidant defense.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used to evaluate the neuroprotective agents discussed.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours) to simulate ischemic conditions.
-
Treatment: The neuroprotective agent is added to the culture medium at various concentrations, either before, during, or after the OGD period.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Apoptosis: Measured by techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase-3 activity assays.
-
Oxidative Stress: Quantified by measuring levels of ROS, lipid peroxidation products (e.g., malondialdehyde), or intracellular glutathione.
-
Caption: General experimental workflow for neuroprotective agent evaluation.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
-
Animal Model: Anesthesia is induced in rodents (e.g., rats, mice), and cerebral ischemia is induced by temporarily occluding the middle cerebral artery (MCA) with an intraluminal filament.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Treatment: The neuroprotective agent is administered at a predetermined dose and time point (e.g., before ischemia, at the onset of reperfusion).
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests such as the modified Neurological Severity Score (mNSS) are performed to assess motor, sensory, and reflex deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the ischemic infarct volume.
-
Histological Analysis: Brain sections can be further analyzed for markers of neuronal death, inflammation, and apoptosis using techniques like Nissl staining or immunohistochemistry.
-
Conclusion and Future Directions
Edaravone, Riluzole, and N-acetylcysteine represent key classes of neuroprotective agents with distinct mechanisms of action that have been validated in numerous preclinical and clinical studies. While there is a notable absence of data on the neuroprotective effects of this compound, the promising results from the structurally related compound, MICA, suggest that indole-based compounds are a fertile ground for the discovery of novel neuroprotective therapies.
Future research should focus on synthesizing and screening this compound and its analogues to determine their biological activity and potential as neuroprotective agents. Direct, head-to-head comparative studies of these novel compounds against established agents under standardized experimental conditions will be crucial in identifying the most promising candidates for clinical development.
This guide serves as a foundational resource for researchers in the field, providing a clear comparison of existing neuroprotective strategies and highlighting a promising, yet unexplored, area for future investigation.
References
- 1. This compound | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats | MDPI [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Methoxyindole Derivatives and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of 5-methoxyindole and its derivatives against the well-characterized neurohormone, melatonin. While structurally similar, their pharmacological profiles diverge significantly. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development.
Core Structural Differences and Receptor Affinity
Melatonin (N-acetyl-5-methoxytryptamine) and 5-methoxyindole share a common indole core structure. However, a critical distinction lies in the presence of an N-acetylaminoethyl side chain at the C3 position of the indole ring in melatonin, which is absent in 5-methoxyindole.[1] This structural difference is the primary determinant of their distinct pharmacological activities, particularly concerning melatonin receptors.[1]
Melatonin is a potent agonist for the high-affinity G protein-coupled melatonin receptors, MT1 and MT2, which are central to regulating circadian rhythms.[1] In contrast, 5-methoxyindole exhibits very low to negligible affinity for these receptors.[1] Structure-activity relationship studies have demonstrated that the N-acetylaminoethyl side chain is essential for high-affinity binding to and activation of MT1 and MT2 receptors.[1] Consequently, 5-methoxyindole is not considered a direct melatonin analog or agonist in the context of MT1/MT2 receptor-mediated physiological processes.[1] Its biological effects are believed to be mediated through alternative pathways, including potential interactions with serotonin (5-HT) and peroxisome proliferator-activated receptor-gamma (PPARγ) receptors, as well as non-receptor-mediated antioxidant and antifungal activities.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data comparing the biological activities of melatonin and 5-methoxyindole.
Table 1: Comparative Receptor Binding and Functional Data
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity | Efficacy (Eₘₐₓ) |
| Melatonin | MT1 | High (pM to low nM range)[1] | Agonist | Full Agonist[1] |
| MT2 | High (pM to low nM range)[1] | Agonist | Full Agonist[1] | |
| 5-Methoxyindole | MT1 | Not reported; expected to be very low[1] | Not reported | Not reported |
| MT2 | Not reported; expected to be very low[1] | Not reported | Not reported | |
| 5-HT3 | Potential ligand (quantitative data not readily available)[1][2] | Putative Agonist[1] | Not reported | |
| PPARγ | Potential endogenous ligand (quantitative data not readily available)[1] | Putative Agonist[1] | Not reported |
Table 2: Comparative Antifungal Activity against Fusarium graminearum
| Compound | Concentration | Inhibition of Conidial Germination (%) |
| Melatonin | 1 mM | 72.68%[3] |
| 5-Methoxyindole | 1 mM | 95.54%[3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Neuroprotective Mechanisms of 5-Methoxyindole-2-Carboxylic Acid and Alternatives in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective agent 5-methoxyindole-2-carboxylic acid (MICA), comparing its mechanism of action and efficacy with established neuroprotective agents, Edaravone and N-acetylcysteine (NAC), in the context of ischemic stroke. This document is intended to serve as a resource for objectively evaluating the therapeutic potential of MICA by presenting available experimental data, detailed methodologies for key assays, and visual representations of its molecular pathway.
Executive Summary
5-Methoxyindole-2-carboxylic acid has emerged as a promising neuroprotective agent, primarily through its unique mechanism of inhibiting mitochondrial dihydrolipoamide dehydrogenase (DLDH)[1][2]. This action triggers the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, leading to reduced oxidative stress and enhanced neuronal survival in preclinical models of ischemic stroke[1][3]. In contrast, Edaravone, a clinically approved antioxidant, acts as a free radical scavenger, while N-acetylcysteine exerts its neuroprotective effects by replenishing glutathione stores.
This guide synthesizes the current understanding of MICA's neuroprotective action and provides a comparative overview of its performance against Edaravone and NAC. It is important to note that direct head-to-head preclinical studies comparing MICA with these alternatives are currently lacking in the published literature. Therefore, the quantitative comparisons presented herein are based on data from separate studies and should be interpreted with consideration for potential variations in experimental models and methodologies.
Quantitative Performance Comparison
The following tables summarize quantitative data on the neuroprotective effects of MICA, Edaravone, and N-acetylcysteine from preclinical and clinical studies.
Table 1: Effect on Infarct Volume and Neurological Deficit in Animal Models of Ischemic Stroke
| Compound | Animal Model | Ischemia/Reperfusion Duration | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Rat (tMCAO) | 1h / 24h | 200 mg/kg, i.p. daily for 7 days (preconditioning) | ~60% | Not explicitly quantified | [1] |
| Edaravone | Rat (tMCAO) | 2h / 24h | Intravenous administration after reperfusion | Significantly decreased | Significantly improved | [4] |
| N-acetylcysteine (NAC) | Rat (Hemorrhagic Stroke) | N/A | 40 or 75mg/kg, i.p. 2h post-injury, then daily | Reduced lesion volume | Improved functional recovery | [5] |
Note: Tabled data for Edaravone and NAC are from studies that did not directly compare with MICA. The experimental conditions, such as the stroke model and outcome measures, may differ.
Table 2: In Vitro and In Vivo Effects on Key Mechanistic Markers
| Compound | Model System | Key Marker | Assay | Observed Effect | Reference |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Rat Brain (tMCAO) | DLDH Activity | Spectrophotometric Assay | Decreased | [1] |
| Rat Brain (tMCAO) | Nrf2 Signaling | Western Blot/Immunofluorescence | Increased nuclear translocation | [1] | |
| Rat Brain (tMCAO) | Mitochondrial ATP | Luciferase-based Assay | Increased | [1] | |
| Edaravone | Rat Brain (MCAO/R) | Nrf2 Expression | Western Blot | Upregulated | [6] |
| Rat Brain (MCAO/R) | Glutathione (GSH) | Colorimetric Assay | Increased | [6] | |
| Rat Brain (MCAO/R) | Malondialdehyde (MDA) | Colorimetric Assay | Decreased | [6] | |
| N-acetylcysteine (NAC) | Mouse Model (TBI) | Nrf2 Activation | Western Blot | Promoted | [7] |
| Mouse Model (TBI) | Superoxide Dismutase (SOD) | Activity Assay | Enhanced activity | [7] | |
| Mouse Model (TBI) | Cleaved Caspase-3 | Western Blot | Reduced | [7] |
Note: This table presents data from various studies to illustrate the mechanistic effects of each compound. Direct quantitative comparison between compounds is not possible due to differing experimental setups.
Mechanisms of Action
5-Methoxyindole-2-carboxylic acid (MICA): The primary neuroprotective mechanism of MICA involves the inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH)[1][2]. This inhibition leads to a mild metabolic stress that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1)[1][3]. The downstream effects of this pathway activation include a reduction in oxidative stress, preservation of mitochondrial function (including ATP production), and decreased apoptotic cell death[1][3].
Edaravone: Edaravone is a potent free radical scavenger that mitigates oxidative stress by quenching reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite. Its neuroprotective effects are attributed to the reduction of lipid peroxidation and the protection of endothelial cells and neurons from oxidative damage. Some studies also suggest that Edaravone can modulate inflammatory responses and upregulate the Nrf2 pathway, contributing to its overall neuroprotective profile[6].
N-acetylcysteine (NAC): NAC primarily functions as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH). By boosting GSH levels, NAC enhances the cellular capacity to neutralize ROS and detoxify harmful electrophiles. Additionally, NAC has been shown to possess anti-inflammatory properties and can modulate glutamatergic neurotransmission. Some evidence also points to its ability to activate the Nrf2-ARE pathway[7].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of 5-methoxyindole-2-carboxylic acid in neuroprotection.
Caption: Experimental workflow for the transient middle cerebral artery occlusion (tMCAO) model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess neuroprotection in the context of MICA and its alternatives.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This in vivo model is widely used to mimic ischemic stroke in humans.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 1-3% in 30% oxygen) delivered via a vaporizer[8].
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and dissected.
-
A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA)[8].
-
-
Occlusion and Reperfusion: The MCA is occluded for a defined period (e.g., 60 minutes). Reperfusion is initiated by withdrawing the filament[8].
-
Post-Operative Care: Animals are monitored during recovery from anesthesia and returned to their cages.
Infarct Volume Measurement by TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator of mitochondrial respiratory enzyme activity, used to differentiate viable (red) from infarcted (white) tissue.
-
Tissue Preparation: At a specified time point after reperfusion (e.g., 24 hours), animals are euthanized, and their brains are rapidly removed.
-
Staining:
-
Image Analysis:
-
Stained slices are photographed with a digital camera.
-
Image analysis software (e.g., ImageJ) is used to measure the area of the infarct, the ipsilateral hemisphere, and the contralateral hemisphere for each slice.
-
Infarct volume is calculated and often expressed as a percentage of the total hemispheric volume, corrected for edema[2].
-
Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
This assay measures the enzymatic activity of DLDH in brain tissue homogenates.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to obtain the mitochondrial fraction.
-
Assay Principle: The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
-
Procedure:
-
The reaction mixture contains buffer, NAD+, and the substrate dihydrolipoamide.
-
The reaction is initiated by the addition of the mitochondrial sample.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Enzyme activity is calculated based on the rate of NADH formation.
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
-
Cell/Tissue Preparation:
-
For cell culture: Cells are grown on coverslips, treated with the compound of interest, and then fixed with paraformaldehyde.
-
For tissue: Brain sections are prepared and fixed.
-
-
Immunostaining:
-
Samples are permeabilized (e.g., with Triton X-100) and blocked (e.g., with bovine serum albumin) to prevent non-specific antibody binding.
-
Samples are incubated with a primary antibody specific for Nrf2 overnight at 4°C.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
Nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.
-
-
Microscopy and Analysis:
-
Samples are visualized using a fluorescence or confocal microscope.
-
The colocalization of the Nrf2 signal with the nuclear stain indicates nuclear translocation.
-
Quantification can be performed by measuring the fluorescence intensity of Nrf2 in the nuclear and cytoplasmic compartments.
-
Conclusion
5-methoxyindole-2-carboxylic acid demonstrates significant neuroprotective potential in preclinical models of ischemic stroke through a distinct mechanism involving the inhibition of DLDH and subsequent activation of the Nrf2 antioxidant pathway. While the available data suggests comparable or potentially superior efficacy in reducing infarct volume compared to historical data for Edaravone and NAC, the absence of direct comparative studies necessitates a cautious interpretation. Future head-to-head preclinical studies employing standardized stroke models and a comprehensive set of outcome measures are warranted to definitively establish the comparative efficacy of MICA and guide its potential clinical development. This guide provides a foundational framework for researchers to evaluate the existing evidence and design future investigations into this promising neuroprotective agent.
References
- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N‐acetylcysteine targets 5 lipoxygenase‐derived, toxic lipids and can synergize with prostaglandin E2 to inhibit ferroptosis and improve outcomes following hemorrhagic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Edaravone dexborneol compared to edaravone in the treatment of acute cerebral infarction: A meta-analysis [frontiersin.org]
A Comparative Guide to the Antioxidant Activity of 5-Methoxyindole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of 5-methoxyindole compounds, with a primary focus on the well-documented neurohormone melatonin (N-acetyl-5-methoxytryptamine). The antioxidant capacities are compared against established standards, supported by experimental data from various in vitro assays. Detailed methodologies for key experiments are provided to ensure reproducibility, and conceptual frameworks are visualized to clarify underlying mechanisms and workflows.
Introduction to 5-Methoxyindoles as Antioxidants
Indole derivatives are a significant class of heterocyclic compounds widely found in biological systems. The 5-methoxyindole scaffold, in particular, is the core structure of melatonin, a molecule renowned for its potent antioxidant and free radical scavenging properties.[1][2] The antioxidant efficacy of these compounds is attributed to the electron-rich indole ring, which can donate an electron to neutralize free radicals.[3] Melatonin's antioxidant mechanism is multifaceted; it not only directly scavenges a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), but also stimulates the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4]
Unlike classic antioxidants like Vitamin C and E, melatonin and its metabolites form a scavenging cascade, where the products of the initial radical reaction are themselves effective radical scavengers, amplifying its protective effects.[4] The position and nature of substituents on the indole ring significantly influence the antioxidant activity. For instance, the presence of a 5-methoxy group is considered important for the hydroxyl radical scavenging ability of these molecules.[5] This guide will explore the available quantitative data to compare various 5-methoxyindole derivatives with standard antioxidants.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of 5-methoxyindole compounds is typically evaluated using various assays that measure their ability to scavenge synthetic radicals or inhibit oxidation processes. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the radical activity; a lower IC50 value indicates higher antioxidant potency.
The following tables summarize available data from key in vitro antioxidant assays, comparing melatonin and other indole derivatives to standard antioxidants like Ascorbic Acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog). Please note that direct comparative data for all compounds in all assays is not always available in the literature, and assay conditions can vary between studies.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Comments |
| 5-Methoxyindole Derivatives | ||
| Melatonin | >2500 | Melatonin shows discrete activity in electron transfer-based assays like DPPH.[6] |
| Melatonin Derivative (4c)¹ | 43 | A synthetic cysteinyl-conjugated derivative showing improved activity.[7] |
| 5-Hydroxyindoles | Similar to Ascorbic Acid | The 5-hydroxy group significantly enhances DPPH scavenging activity.[6] |
| Standard Antioxidants | ||
| Ascorbic Acid (Vitamin C) | ~39.2 (6.9 µg/mL)² | A widely used water-soluble antioxidant standard.[8] |
| Trolox | ~15 (3.7 µg/mL)³ | A water-soluble analog of Vitamin E used as a standard.[9] |
¹Refers to a specific synthetic derivative from a study, not a common name. ²IC50 values for standards can vary based on specific assay conditions. This value is an example from literature. ³Value converted from µg/mL for comparison.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) | Comments |
| 5-Methoxyindole Derivatives | ||
| Melatonin | Data not available | - |
| Standard Antioxidants | ||
| Ascorbic Acid (Vitamin C) | ~127.7 µg/mL | - |
| Trolox | ~48.91 µg/mL | A common standard for the ABTS assay.[10] |
Table 3: Other In Vitro Antioxidant Assays
| Assay | Compound | Activity/Result | Comments |
| Hydroxyl Radical (•OH) Scavenging | Melatonin | IC50: 11.4 µM | Demonstrates melatonin's high efficacy against one of the most damaging ROS.[5] |
| Pinoline (related indole) | IC50: 62.3 µM | [5] | |
| Lipid Peroxidation Inhibition | Melatonin | IC50: 160 - 660 µM | Activity measured in brain homogenates, showing protective effects in a biological lipid environment.[11] |
| FRAP (Ferric Reducing Antioxidant Power) | Melatonin | Low activity | Melatonin shows poor activity in assays based on electron transfer mechanisms.[6] |
| 5-Hydroxyindoles | High activity | The 5-hydroxy group enhances the ability to reduce Fe³⁺.[6] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of antioxidant activity.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. zen-bio.com [zen-bio.com]
- 4. Melatonin’s Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Methoxyindole-2-carboxylic Acid and Indole-3-propionic Acid for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two indole derivatives, 5-methoxyindole-2-carboxylic acid (MICA) and indole-3-propionic acid (IPA). Both compounds have garnered significant interest in the scientific community for their distinct biological activities and therapeutic potential. This document aims to offer an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, physicochemical properties, and relevant experimental protocols.
Executive Summary
5-Methoxyindole-2-carboxylic acid (MICA) is primarily recognized for its potent hypoglycemic effects and its role as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[1][2][3] Its therapeutic potential is being explored in the context of metabolic diseases and neuroprotection, particularly in ischemic stroke.[2][4]
Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan, has demonstrated a broader range of biological activities, including potent neuroprotective, antioxidant, and anti-inflammatory properties.[5][6][7] Its mechanisms of action are often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[5][8]
While both molecules share a core indole structure, their distinct substitutions lead to different primary biological targets and therapeutic applications. This guide will delve into the specifics of their known attributes to aid researchers in selecting the appropriate compound for their studies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of MICA and IPA is crucial for their application in experimental settings, including formulation and delivery.
| Property | 5-Methoxyindole-2-carboxylic Acid (MICA) | Indole-3-propionic Acid (IPA) | Reference(s) |
| Molecular Formula | C₁₀H₉NO₃ | C₁₁H₁₁NO₂ | [1],[7] |
| Molecular Weight | 191.18 g/mol | 189.21 g/mol | [1],[7] |
| Melting Point | 199-201 °C | 134-135 °C | ,[7] |
| Appearance | White to off-white crystalline solid | Off-white to light brown crystalline solid | [9],[10] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol and DMSO. | Soluble in ethanol, DMF, and DMSO. | [9], |
Biological Activities and Mechanisms of Action
5-Methoxyindole-2-carboxylic Acid (MICA)
MICA's primary mechanism of action is the inhibition of dihydrolipoamide dehydrogenase (DLDH), a key mitochondrial enzyme.[2][11] This inhibition has been shown to confer neuroprotection in preclinical models of ischemic stroke.[12] Administration of MICA has been demonstrated to reduce infarct volume and improve mitochondrial function post-ischemia.[12] Furthermore, MICA has been investigated for its potential as a hypoglycemic agent, as it can inhibit gluconeogenesis in the liver.[2][3]
Key Biological Activities of MICA:
-
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition: Acts as a reversible inhibitor of DLDH.[2]
-
Neuroprotection: Demonstrates protective effects in animal models of ischemic stroke.[4][12]
-
Hypoglycemic Agent: Inhibits hepatic gluconeogenesis.[3]
-
Caloric Restriction Mimetic Potential: Due to its effect on DLDH, it has been proposed as a potential caloric restriction mimetic.[13]
Indole-3-propionic Acid (IPA)
IPA, a metabolite of tryptophan produced by gut bacteria, exhibits a wide array of biological effects, primarily attributed to its antioxidant and anti-inflammatory properties.[5][6] IPA is a potent scavenger of hydroxyl radicals.[7] Its biological activities are often mediated through the activation of nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[5][8] Activation of these receptors by IPA can modulate immune responses, enhance gut barrier function, and exert neuroprotective effects.[7][8][14]
Key Biological Activities of IPA:
-
Antioxidant: Acts as a powerful scavenger of free radicals.[7]
-
Neuroprotection: Shows protective effects in models of Alzheimer's disease and cerebral ischemia.[1][5][7]
-
Anti-inflammatory: Reduces the production of pro-inflammatory cytokines.[6][15]
-
Gut Barrier Enhancement: Improves intestinal barrier integrity.[14]
-
Metabolic Regulation: Associated with a lower risk of type 2 diabetes and non-alcoholic fatty liver disease.[4]
Quantitative Data Comparison
Direct comparative studies with quantitative data for MICA and IPA are limited. The following tables summarize available data from separate studies to provide an indirect comparison of their biological activities.
Table 1: Neuroprotective Effects
| Compound | Experimental Model | Key Findings | Reference(s) |
| MICA | Rat model of transient middle cerebral artery occlusion (tMCAO) | Dietary supplementation for 4 weeks significantly decreased infarct volume. | [2][12] |
| IPA | Mongolian gerbils with transient forebrain ischemia | Oral administration (10 mg/kg) for 15 days protected neurons from ischemic damage. | [1][16] |
| In vitro model of Alzheimer's disease | Decreased aggregation of amyloid β-protein and reduced toxicity in primary neurons. | [5] |
Table 2: Cytotoxicity
Experimental Protocols
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay (for MICA)
Objective: To determine the inhibitory effect of MICA on DLDH activity.
Principle: The dehydrogenase activity of DLDH is measured by monitoring the reduction of NAD+ to NADH at 340 nm, which is coupled to the oxidation of dihydrolipoamide.
Materials:
-
Mitochondrial extracts or purified DLDH
-
5-methoxyindole-2-carboxylic acid (MICA)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
EDTA (1.5 mM)
-
Bovine serum albumin (BSA) (0.6 mg/ml)
-
Dihydrolipoamide (3.0 mM)
-
NAD+ (3.0 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and BSA.
-
Add the mitochondrial extract or purified DLDH to the reaction mixture.
-
Add varying concentrations of MICA to the test samples. An equivalent volume of vehicle (e.g., DMSO) should be added to the control samples.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Initiate the reaction by adding dihydrolipoamide and NAD+.
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at room temperature.
-
Calculate the rate of NADH formation. The percentage of inhibition by MICA is determined by comparing the reaction rates in the presence and absence of the inhibitor.
This protocol is a generalized procedure based on commonly used methods for assaying DLDH activity.[17][18]
DPPH Radical Scavenging Assay (for IPA)
Objective: To evaluate the antioxidant capacity of IPA by measuring its ability to scavenge the DPPH radical.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
Indole-3-propionic acid (IPA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of IPA in the same solvent.
-
In a 96-well plate, add a specific volume of each IPA dilution to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of IPA.
This is a standard protocol for the DPPH assay.[11][19][20]
Signaling Pathways and Experimental Workflows
Signaling Pathways of Indole-3-propionic Acid (IPA)
IPA exerts many of its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).
References
- 1. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats [mdpi.com]
- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 4. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 8. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Difference Between Biotite Mica And Muscovite Mica - Axim Mica [aximmica.com]
- 10. The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 14. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 18. Dihydrolipoamide dehydrogenase: activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
The Multifaceted Pharmacology of 5-Methoxyindole-2-carboxamides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 5-methoxyindole-2-carboxamide scaffold represents a versatile template for designing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this chemical class across different therapeutic areas, supported by experimental data and detailed methodologies.
The indole-2-carboxamide core, and specifically its 5-methoxy substituted derivatives, has been the subject of extensive medicinal chemistry efforts. These investigations have yielded compounds with activities ranging from antitubercular and anticancer to modulation of central nervous system receptors. The seemingly subtle modifications to this privileged scaffold can dramatically alter its biological activity, highlighting the importance of understanding its SAR.
Comparative Analysis of Biological Activities
The biological profile of 5-methoxyindole-2-carboxamides is highly dependent on the nature and position of substituents on the indole ring and the carboxamide nitrogen. The following sections and tables summarize the key SAR findings for different biological targets.
Antitubercular Activity
Indole-2-carboxamides have emerged as a promising class of antituberculosis agents.[1] Structure-activity relationship studies have revealed that lipophilicity and specific substitutions on the indole ring are critical for potent activity against Mycobacterium tuberculosis (Mtb).
Table 1: Structure-Activity Relationship of Indole-2-carboxamides as Antitubercular Agents
| Compound ID | Indole Substituents (4- and 6-positions) | N-substituent (Cyclohexyl Ring) | Mtb Activity (MIC, µM) | Reference |
| 1 | H | Unsubstituted | Low micromolar | [1] |
| 39 | 4-Cl, 6-Cl | 4,4-dimethyl | Improved in vitro activity | [1] |
| 41 | 4-CN, 6-F | 4-methyl | Improved in vitro activity | [1] |
-
Key SAR Insights:
-
Attaching alkyl groups to the N-cyclohexyl ring significantly improves Mtb activity but can reduce aqueous solubility.[1]
-
Substitutions with chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring, along with methyl substitution on the cyclohexyl ring, enhance metabolic stability.[1]
-
Antiproliferative Activity
5-Methoxyindole-2-carboxamides have also been investigated for their potential as anticancer agents, demonstrating antiproliferative activity against various cancer cell lines.[2][3]
Table 2: Antiproliferative Activity of 5-Methoxyindole-2-carboxamide Derivatives
| Compound ID | Key Structural Features | Cell Line | GI50 (nM) | Target(s) | Reference |
| Va | N-substituted with a specific pharmacophore | A-549 (Lung) | 71 (IC50, EGFR) | EGFR | [3] |
| Ve | R1 = CH2OH, R2 = Cl | - | 1.10 (IC50, VEGFR-2) | VEGFR-2 | [3] |
| Vg | R1 = CH=CH-O-CH3, R2 = Cl | - | 1.60 (IC50, VEGFR-2) | VEGFR-2 | [3] |
-
Key SAR Insights:
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
A significant area of research for indole-2-carboxamides has been their role as allosteric modulators of the cannabinoid receptor 1 (CB1).[4][5] These compounds do not bind to the primary (orthosteric) site but to a distinct allosteric site, allowing for a more nuanced modulation of receptor activity.
Table 3: SAR of Indole-2-carboxamides as CB1 Allosteric Modulators
| Compound ID | C3-substituent | N-substituent | Binding Affinity (KB, nM) | Cooperativity Factor (α) | Reference |
| ORG27569 (1) | Ethyl | 4-(piperidin-1-yl)phenethyl | - | - | [4] |
| 11j | Pentyl | 4-(dimethylamino)phenethyl | 167.3 | 16.55 | [4] |
| ICAM-b | Pentyl | 4-(piperidin-1-yl)phenethyl | - | High positive cooperativity | [5] |
-
Key SAR Insights:
-
The indole ring is preferred for maintaining high binding affinity to the allosteric site.[4]
-
The substituents at the C3 position of the indole ring significantly impact the allosteric modulation of the ligand.[4]
-
Longer alkyl chains at the C3 position, such as a pentyl group, can lead to robust allosteric modulation.[4][5]
-
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the literature.
Synthesis of Indole-2-carboxamides (General Procedure)
The synthesis of indole-2-carboxamide analogs often involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.
-
Acid Chloride Formation: The indole-2-carboxylic acid is typically activated by converting it to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Amide Coupling: The resulting acid chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent to form the final carboxamide product.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 (concentration required to inhibit cell growth by 50%) is then calculated.
CB1 Receptor Allosteric Modulator Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled orthosteric ligand (e.g., [3H]CP55,940 for an agonist or [3H]SR141716A for an inverse agonist) in the presence and absence of the allosteric modulator at various concentrations.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the binding affinity (KB) of the allosteric modulator and the cooperativity factor (α), which describes the effect of the allosteric modulator on the binding of the orthosteric ligand.[4]
Visualizing Key Relationships and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of 5-methoxyindole-2-carboxamides.
Caption: Schematic of CB1 receptor allosteric modulation by an indole-2-carboxamide derivative.
References
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of 5-Methoxyindole-2-Carboxylic Acid: An In Vivo Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo neuroprotective effects of 5-methoxyindole-2-carboxylic acid (MICA) against alternative agents, supported by experimental data and detailed protocols.
5-Methoxyindole-2-carboxylic acid (MICA) has emerged as a promising candidate for neuroprotection, particularly in the context of ischemic stroke. In vivo studies have demonstrated its ability to confer cerebral preconditioning, leading to a significant reduction in brain injury. This guide delves into the experimental validation of MICA's neuroprotective effects, comparing its performance with other agents and providing the necessary details for replicating and building upon this research.
Comparative Efficacy of Neuroprotective Agents
The primary in vivo model used to validate MICA's neuroprotective effects is the transient middle cerebral artery occlusion (tMCAO) model in rats, which simulates ischemic stroke. In this model, MICA has been shown to significantly reduce infarct volume. While direct comparative studies with a wide range of neuroprotective agents are limited, one study investigated an arylhydrazone derivative of MICA in a scopolamine-induced model of Alzheimer's disease, comparing it to the established drug, rivastigmine.
| Compound | Animal Model | Key Efficacy Metric | Result | Reference |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Rat (tMCAO model of ischemic stroke) | Infarct Volume | Significantly smaller than control group.[1][2] | [1][3] |
| Arylhydrazone derivative of MICA (5MeO) | Rat (Scopolamine-induced dementia) | Acetylcholinesterase (AChE) Activity in Hippocampus | Decreased scopolamine-induced AChE activity increase, comparable to rivastigmine.[4] | [4] |
| Arylhydrazone derivative of MICA (5MeO) | Rat (Scopolamine-induced dementia) | Catalase (CAT) Activity | Significantly increased scopolamine-reduced CAT activity.[4] | [4] |
| Rivastigmine | Rat (Scopolamine-induced dementia) | Acetylcholinesterase (AChE) Activity in Hippocampus | Decreased scopolamine-induced AChE activity increase.[4] | [4] |
Mechanism of Action: A Focus on Mitochondrial Protection
MICA's neuroprotective effects are primarily attributed to its role as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[1][3] This inhibition triggers a chemical preconditioning effect, leading to a cascade of protective downstream events.
The inhibition of DLDH by MICA upregulates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2][3] This leads to increased expression of protective enzymes like NAD(P)H-quinone oxidoreductase 1 (NQO1), resulting in decreased oxidative stress and cell death, and enhanced mitochondrial ATP production.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments cited in the validation of MICA's neuroprotective effects.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This surgical procedure is a widely used model for inducing focal cerebral ischemia.
Protocol:
-
Animal Model: Young male Sprague-Dawley rats are typically used.[3]
-
MICA Administration: MICA is administered to the rats, often through dietary intake for a period of 4 weeks, to induce a preconditioning effect.[1][3]
-
Surgical Procedure:
-
Rats are anesthetized.
-
A midline incision is made in the neck to expose the carotid arteries.
-
A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: The MCA is occluded for 1 hour, followed by withdrawal of the filament to allow for 24 hours of reperfusion.[1][3]
-
Outcome Measurement: Following reperfusion, brain tissue is collected for analysis, including the measurement of infarct size.[3]
Measurement of Infarct Size
The extent of brain injury is quantified by measuring the volume of the infarcted tissue.
Protocol:
-
Brain Slicing: After the reperfusion period, the rat brains are removed and sliced into coronal sections.
-
TTC Staining: The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Image Analysis: The stained slices are imaged, and the area of infarction in each slice is measured using image analysis software.
-
Volume Calculation: The total infarct volume is calculated by integrating the infarct area over the thickness of the slices.
Scopolamine-Induced Dementia Model in Rats
This model is used to study cognitive dysfunction and the effects of potential therapeutic agents.
Protocol:
-
Animal Model: Wistar rats are commonly used.
-
Drug Administration:
-
The test compound (e.g., arylhydrazone derivative of MICA) is administered.
-
Scopolamine is administered to induce amnesia.
-
-
Behavioral Testing: A battery of behavioral tests is conducted to assess learning and memory, such as the step-through passive avoidance task and the Barnes maze.
-
Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus and cortex) is collected for biochemical analyses, including the measurement of acetylcholinesterase activity and markers of oxidative stress.[4]
Conclusion
The in vivo data strongly support the neuroprotective effects of 5-methoxyindole-2-carboxylic acid, particularly in the context of ischemic brain injury. Its mechanism of action, centered on the inhibition of DLDH and subsequent activation of the Nrf2 pathway, presents a compelling target for therapeutic intervention. While direct comparative studies with a broader range of neuroprotective agents are needed, the existing evidence positions MICA and its derivatives as promising candidates for further investigation in the development of treatments for neurodegenerative diseases. The detailed protocols provided in this guide offer a foundation for researchers to build upon these important findings.
References
- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Experimental Results for 5-Methoxyindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various 5-methoxyindole derivatives, supported by experimental data from peer-reviewed studies. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant signaling pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of this class of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various 5-methoxyindole derivatives across different biological targets. This allows for a direct comparison of their potency and efficacy.
Table 1: Serotonin Receptor Binding Affinity of 5-Methoxyindole Derivatives and Related Compounds
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Cilansetron | Human 5-HT3 | 0.19 | [1] |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT1A | Strong Affinity | [2] |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT2B | Strong Affinity | [2] |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT7 | Strong Affinity | [2] |
| 5-Methoxytryptamine | 5-HT7 | pKi 6.1 | [3] |
Table 2: Anticancer Activity of 5-Methoxyindole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast Cancer) | MTT Assay | 4.7 | [4][5] |
| Indolequinone derivative | V79-379A | Cytotoxicity Assay | Potency varied | [4] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colorectal) | Cell Viability Assay | 0.33 | |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (Colorectal) | Cell Viability Assay | 0.51 |
Table 3: Antifungal Activity of Indole Derivatives
| Compound Class | Fungal Species | Assay Type | MIC (mg/mL) | Reference |
| N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Candida spp., Aspergillus spp. | Broth Microdilution | 0.004–0.06 | [6] |
| 3-substituted oxindoles | Aspergillus niger | Broth Microdilution | 0.0075 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Serotonin Receptors
This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells expressing the target serotonin receptor subtype (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-Granisetron for 5-HT3), and varying concentrations of the 5-methoxyindole derivative (test compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
MTT Cell Viability Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
2. Compound Treatment:
-
Treat the cells with various concentrations of the 5-methoxyindole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
3. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[4]
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[4]
Broth Microdilution Assay for Antifungal Susceptibility
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]
1. Inoculum Preparation:
-
Prepare a standardized suspension of the fungal strain to be tested.
2. Serial Dilution of Compound:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the 5-methoxyindole derivative in a suitable broth medium (e.g., RPMI 1640).[14]
3. Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus. This can be assessed visually or by measuring the optical density.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Caption: Experimental Workflow.
References
- 1. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 7. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Polymorphs of 5-Methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound with recognized neuroprotective potential. Understanding the solid-state properties of active pharmaceutical ingredients is critical for drug development, influencing factors such as stability, solubility, and bioavailability.[1] This document summarizes the crystal structures, preparation methods, and spectral differences between the identified polymorphic forms of MI2CA, supported by available experimental data.
Introduction to the Polymorphs of 5-Methoxy-1H-indole-2-carboxylic Acid
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, can exhibit distinct physicochemical properties despite having the same chemical composition. To date, two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have been characterized in scientific literature, herein designated as Polymorph 1 and Polymorph 2.[1][2] These polymorphs display different crystal packing and hydrogen bonding arrangements, which can influence their physical properties.[1][2]
Crystallographic Data Comparison
The primary distinction between Polymorph 1 and Polymorph 2 lies in their crystal structures, as determined by single-crystal X-ray diffraction.[1] Polymorph 1 crystallizes in the monoclinic C2/c space group, while Polymorph 2 crystallizes in the monoclinic P2₁/c space group.[1][2][3] A key structural divergence is the presence of two independent molecules in the asymmetric unit of Polymorph 1, whereas Polymorph 2 has one.[2][3] This leads to different molecular arrangements; Polymorph 1 forms ribbons of two independent molecular chains, while Polymorph 2 is characterized by the formation of cyclic dimers.[1][2]
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Molecules per Asymmetric Unit | 2 | 1 |
| Key Structural Motif | Ribbons of two independent molecular chains | Cyclic dimers |
Data sourced from multiple studies.[1][2][3]
Structural and Spectroscopic Differences
The most significant structural difference between the two polymorphs is their hydrogen bonding network.[1][2] Polymorph 2 is characterized by the formation of cyclic dimers through double O−H⋯O hydrogen bonds between the carboxylic acid groups.[1][2] In contrast, Polymorph 1 features ribbon-like chains connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds.[2][3]
In both polymorphs, the NH group of the indole ring acts as a hydrogen bond donor. However, the acceptor atom differs: in Polymorph 2, the oxygen atom of the methoxy group is the acceptor, whereas in Polymorph 1, it is a carboxylic oxygen atom.[1][2][3]
These structural variations give rise to discernible differences in their infrared (IR) spectra.[2]
| Spectroscopic Feature | Polymorph 1 | Polymorph 2 |
| N-H Stretching Vibration (cm⁻¹) | 3336 | 3342 |
| C=O Stretching Vibration (cm⁻¹) | 1695 | 1659-1653 |
| C-O Stretching Vibration (cm⁻¹) | 1206 | 1259 |
Data sourced from multiple studies.[1][2][3]
Physicochemical Properties
Experimental Protocols
Preparation of Polymorphs
Polymorph 1: Detailed crystallization conditions for specifically isolating Polymorph 1 are not explicitly provided in the surveyed literature. However, as the initially reported form, it can likely be obtained through standard crystallization protocols for indole carboxylic acids. A general synthesis for 5-methoxyindole-2-carboxylic acid involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent followed by quenching with carbon dioxide. Subsequent purification by column chromatography and crystallization from a suitable solvent system, such as petroleum ether/ethyl acetate, yields the solid product.[1]
Polymorph 2: The crystals of Polymorph 2 were serendipitously discovered during an attempt to synthesize a cobalt(III) complex. The reported protocol is as follows:[1]
-
Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.
-
Stir and heat the mixture for 15 minutes at 45 °C.
-
Add 0.5 mmol of 5-methoxyindole-2-carboxylic acid.
-
Crystals of Polymorph 2 emerge from this reaction mixture.
Characterization Methods
Single-Crystal X-ray Diffraction: Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a low temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]
Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples were prepared as KBr pellets, and the spectra were typically recorded in the range of 4000-400 cm⁻¹.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of MI2CA polymorphs.
Conclusion
The existence of at least two polymorphic forms of 5-methoxyindole-2-carboxylic acid underscores the importance of thorough solid-state characterization in the development of this promising therapeutic agent.[1] The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2, confirmed by X-ray diffraction and IR spectroscopy, may lead to different physicochemical properties. Further research is warranted to fully elucidate the comparative solubility, stability, and other performance-related characteristics of these polymorphs to ensure the selection of the optimal solid form for pharmaceutical applications.[1]
References
Evaluating the Specificity of 5-Methoxyindole-2-Carboxylic Acid as a Dihydrolipoamide Dehydrogenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-methoxyindole-2-carboxylic acid (MICA) as an inhibitor of Dihydrolipoamide Dehydrogenase (DLDH). It is designed to offer an objective evaluation of MICA's performance against other potential DLDH inhibitors, supported by available experimental data and detailed methodologies.
Introduction to Dihydrolipoamide Dehydrogenase (DLDH)
Dihydrolipoamide dehydrogenase is a critical flavoprotein that functions as the E3 subunit in three vital mitochondrial multi-enzyme complexes: the pyruvate dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (α-KGDH), and the branched-chain α-ketoacid dehydrogenase complex (BCKDH). These complexes are central to cellular energy metabolism. DLDH catalyzes the reoxidation of the dihydrolipoamide cofactor of the E2 subunit, with the concomitant reduction of NAD+ to NADH. Given its crucial role, the inhibition of DLDH presents a significant area of interest for therapeutic intervention in various diseases.
5-Methoxyindole-2-Carboxylic Acid (MICA) as a DLDH Inhibitor
5-Methoxyindole-2-carboxylic acid (MICA) has been identified as an inhibitor of DLDH. Its inhibitory action on this enzyme is linked to potential therapeutic applications, including neuroprotection and as a caloric restriction mimetic. This guide aims to contextualize the inhibitory properties of MICA by comparing it with other compounds reported to inhibit DLDH.
Comparative Analysis of DLDH Inhibitors
A direct quantitative comparison of DLDH inhibitors is challenging due to the limited availability of standardized inhibitory concentration (IC50) or inhibition constant (Ki) values determined under uniform experimental conditions. The following table summarizes the available data for MICA and other compounds that have been reported to inhibit DLDH or affect pathways involving DLDH. It is crucial to note that the experimental contexts for these values vary significantly, ranging from direct enzyme inhibition assays to cellular viability assays.
| Inhibitor | Target(s) | Reported IC50/EC50/Ki | Experimental Context |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Data on direct enzymatic inhibition IC50/Ki is not readily available in standardized format. | Known to inhibit DLDH activity.[1] |
| Valproic Acid (VPA) and derivatives | DLDH (by metabolites) | IC50 values reported in various cancer cell lines (e.g., 2.391 µM - 6.809 µM) are for cell viability, not direct DLDH inhibition.[2][3][4] | Metabolites of VPA have been shown to inhibit DLDH.[1] |
| Carmustine | DLDH | IC50 for cell viability in U87MG glioblastoma cells was reduced to 54.40 µM when combined with let-7a-3p mimic.[5] | Reported as a DLDH inhibitor.[6] |
| Lomustine | DLDH | IC50 of 55 µM in U87 glioblastoma cells and 86 µM in temozolomide-resistant U87 cells for cell growth inhibition.[7] | Reported as a DLDH inhibitor.[6] |
| CPI-613 (Devimistat) | Pyruvate Dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH) | EC50 of 120 µM in H460 human lung cancer and Saos-2 human sarcoma cells for selective toxicity.[8] IC50 of 254 µM for proliferation inhibition in 6606PDA pancreatic cells.[9] | A lipoic acid analog that inhibits mitochondrial dehydrogenases, including those where DLDH is a component.[8][9] |
Note: The IC50 and EC50 values presented for VPA, Carmustine, Lomustine, and CPI-613 are primarily from cell-based assays measuring cytotoxicity or proliferation and may not directly reflect the potency of direct DLDH enzyme inhibition. Further enzymatic assays are required for a direct comparison with MICA.
Experimental Protocols
A standardized and detailed experimental protocol is essential for the accurate evaluation and comparison of DLDH inhibitors. Below is a representative protocol for a Dihydrolipoamide Dehydrogenase (DLDH) inhibition assay.
Protocol: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
1. Objective: To determine the in vitro inhibitory effect of test compounds on DLDH activity by measuring the rate of NAD+ reduction to NADH.
2. Materials:
-
Purified DLDH enzyme
-
Dihydrolipoamide (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+) (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (e.g., MICA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
3. Assay Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DLDH in potassium phosphate buffer.
-
Prepare a stock solution of dihydrolipoamide in a suitable solvent.
-
Prepare a stock solution of NAD+ in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept constant across all wells (e.g., <1% DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, DLDH enzyme solution, and the test compound at various concentrations.
-
Positive Control Wells: Add assay buffer, DLDH enzyme solution, and solvent (without the test compound).
-
Negative Control (No Enzyme) Wells: Add assay buffer and NAD+ solution (to measure background absorbance).
-
Blank Wells: Add assay buffer only.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution (dihydrolipoamide) and the cofactor solution (NAD+) to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the plate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance corresponds to the formation of NADH.
-
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the background rate (from negative control wells) from the rates of all other wells.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control (uninhibited enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
Visualizing DLDH in Metabolic and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the central role of DLDH in mitochondrial metabolism and a general workflow for evaluating DLDH inhibitors.
DLDH in Metabolic and Signaling Pathways.
Workflow for Evaluating DLDH Inhibitors.
Conclusion
5-methoxyindole-2-carboxylic acid is a recognized inhibitor of Dihydrolipoamide Dehydrogenase. While a direct, quantitative comparison of its potency against other inhibitors is currently limited by the lack of standardized data, this guide provides a framework for its evaluation. The provided experimental protocol offers a methodology for generating comparable data, and the pathway diagrams illustrate the critical role of DLDH in cellular metabolism. For researchers and drug development professionals, further investigation into the direct enzymatic inhibition of DLDH by MICA and other potential inhibitors under standardized conditions is crucial for accurately assessing their specificity and therapeutic potential.
References
- 1. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
This document provides immediate safety and logistical information for the proper disposal of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Key Safety and Hazard Information
This compound and its analogs are classified with several hazards. Adherence to safety protocols is critical. The primary hazards include:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and transfer to an approved waste disposal facility. Direct disposal into drains or regular trash is strictly prohibited.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing appropriate personal protective equipment.
-
Required PPE:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound.
-
Place the solid waste into a designated, sealable, and chemically compatible hazardous waste container.[6]
-
-
Contaminated Materials:
-
Any materials used for cleaning spills or handling the chemical (e.g., paper towels, contaminated gloves) should also be placed in the hazardous waste container.
-
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6]
-
After the initial rinse is collected, rinse the container with a suitable solvent (e.g., acetone or ethanol), followed by water.
-
Allow the container to air-dry completely in a fume hood before disposing of it as non-hazardous waste, after defacing the label.[6]
-
3. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Keep the waste container sealed except when adding waste.[6]
-
Store the sealed container in a designated, secure area away from incompatible materials, such as strong oxidizing agents and bases.[2][7]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][4][5][7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
For Immediate Implementation by Laboratory Personnel
When working with 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, a compound utilized in advanced scientific research, adherence to stringent safety protocols is paramount to ensure personal safety and prevent accidental exposure. This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the correct personal protective equipment (PPE) and handling procedures.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, the implementation of comprehensive protective measures is mandatory.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and dust that can cause serious eye irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact which can cause irritation.[2][3][4] |
| A fully buttoned lab coat or chemical-resistant suit | To minimize skin exposure to the compound.[2][3][5] | |
| Respiratory Protection | An N95 dust mask or a respirator with appropriate cartridges | To avoid inhalation of dust particles, which may cause respiratory irritation.[2][4] This is especially critical when handling the solid compound or preparing solutions. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure a safe laboratory environment. All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood.[3][6]
Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of all potential hazards and safety precautions.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Prepare the Work Surface: Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[5]
Handling the Compound:
-
Weighing: When weighing the solid material, do so within the fume hood to contain any dust. Use dedicated weighing tools.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Solution Handling: Handle all solutions containing the compound with the same level of precaution as the solid form.
Post-Handling and Disposal:
-
Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.
-
Work Surface Cleaning: Wipe down the work surface of the fume hood.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and excess chemicals, in accordance with institutional and local regulations for chemical waste. Prevent the product from entering drains, other waterways, or soil.[4]
-
PPE Removal: Carefully remove PPE to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
